MS9427
Description
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Properties
Molecular Formula |
C48H58ClFN8O12 |
|---|---|
Molecular Weight |
993.5 g/mol |
IUPAC Name |
5-[2-[2-[2-[2-[2-[3-[4-[3-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypropyl]piperazin-1-yl]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C48H58ClFN8O12/c1-64-41-30-39-36(45(53-31-52-39)54-33-4-6-38(50)37(49)28-33)29-42(41)70-16-2-11-56-12-14-57(15-13-56)44(60)9-17-65-19-21-67-23-25-69-26-24-68-22-20-66-18-10-51-32-3-5-34-35(27-32)48(63)58(47(34)62)40-7-8-43(59)55-46(40)61/h3-6,27-31,40,51H,2,7-26H2,1H3,(H,52,53,54)(H,55,59,61) |
InChI Key |
DJJBJKUHJYCNMD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCN4CCN(CC4)C(=O)CCOCCOCCOCCOCCOCCNC5=CC6=C(C=C5)C(=O)N(C6=O)C7CCC(=O)NC7=O |
Origin of Product |
United States |
Foundational & Exploratory
MS9427: A Technical Guide to a Potent and Selective EGFR Degrader
For Researchers, Scientists, and Drug Development Professionals
Abstract
MS9427 is a potent, cell-permeable proteolysis-targeting chimera (PROTAC) that selectively degrades mutant epidermal growth factor receptor (EGFR) over its wild-type counterpart. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound. Detailed experimental protocols for key assays and visualizations of the relevant signaling pathways and experimental workflows are included to facilitate further research and development of this promising anti-cancer agent.
Chemical Structure and Properties
This compound is a heterobifunctional molecule that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to the EGFR protein, leading to its ubiquitination and subsequent degradation.
Chemical Structure:
Caption: 2D Chemical Structure of this compound (also referred to as compound 72).
Chemical and Physical Properties [1]
| Property | Value |
| Molecular Formula | C₅₀H₅₉ClF₄N₈O₁₄ |
| Molecular Weight | 1107.5 g/mol |
| CAS Number | 2772613-37-1 |
| SMILES | ClC1=CC(F)=C(C=C1)NC1=NC=NC2=C1C=C(OC--INVALID-LINK--N(C(=O)C(C)(C)C)[C@H]1N(C(=O)OCC2=CC=C(C=C2)N2C(=O)C(NC(=O)C(C)(C)OC(C)(C)C)=C(C)C2=O)CCC1)C=C2OC |
Biological and Pharmacological Properties
This compound is a highly potent and selective degrader of mutant EGFR, a key driver in non-small cell lung cancer (NSCLC). It demonstrates significant anti-proliferative activity in NSCLC cell lines harboring EGFR mutations.
Quantitative Biological Data
| Parameter | Cell Line | Value | Reference |
| Kd (EGFR WT) | - | 7.1 nM | [1] |
| Kd (EGFR L858R) | - | 4.3 nM | [1] |
| DC₅₀ (EGFRDel19) | HCC-827 | 82 ± 73 nM | [1] |
| GI₅₀ | HCC-827 | 0.87 ± 0.27 µM | [1] |
Mechanism of Action: Signaling Pathway
This compound functions by hijacking the cell's natural protein disposal system. It forms a ternary complex with the mutant EGFR protein and the VHL E3 ubiquitin ligase. This proximity induces the ubiquitination of EGFR, marking it for degradation by the proteasome. Additionally, this compound has been shown to induce EGFR degradation through the autophagy-lysosome pathway.[1]
Caption: this compound-mediated degradation of mutant EGFR via UPS and autophagy.
Experimental Protocols
Cell Culture and Maintenance of HCC-827 Cells
The human lung adenocarcinoma cell line HCC-827, which harbors an EGFR exon 19 deletion, is a suitable model for studying the effects of this compound.
Protocol:
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Passaging: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach using a suitable dissociation reagent (e.g., TrypLE). Resuspend the cells in fresh medium and re-plate at the desired density. For routine maintenance, a split ratio of 1:3 to 1:6 every 3-4 days is recommended.
Western Blotting for EGFR Degradation
Western blotting is a key technique to quantify the degradation of EGFR induced by this compound.
Caption: A typical workflow for Western Blot analysis of EGFR degradation.
Detailed Protocol:
-
Cell Treatment: Plate HCC-827 cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for the desired time points (e.g., 2, 4, 8, 16, 24 hours).
-
Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against EGFR, phospho-EGFR, LC3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an ECL substrate and an imaging system. Quantify the band intensities using densitometry software.
Analysis of Autophagy Induction
The involvement of the autophagy-lysosome pathway in this compound-mediated EGFR degradation can be assessed by monitoring the conversion of LC3-I to LC3-II via Western blotting.
Protocol:
-
Follow the Western Blotting protocol as described in section 4.2.
-
Use a primary antibody specific for LC3. The conversion of the cytosolic form (LC3-I) to the lipidated, autophagosome-associated form (LC3-II) is indicative of autophagy induction.
-
To confirm autophagic flux, cells can be co-treated with this compound and a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine). An accumulation of LC3-II in the presence of the inhibitor confirms that the autophagic process is active.
Cell Viability and Proliferation Assay
The anti-proliferative effects of this compound on NSCLC cells can be quantified using various cell viability assays.
Protocol (using a resazurin-based assay):
-
Cell Seeding: Seed HCC-827 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours.
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Viability Assessment: Add a resazurin-based reagent to each well and incubate for 2-4 hours at 37°C.
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Data Acquisition: Measure the fluorescence or absorbance using a plate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition) value by fitting the data to a dose-response curve.
Conclusion
This compound is a potent and selective degrader of mutant EGFR with promising anti-cancer activity in NSCLC models. Its dual mechanism of action, involving both the proteasome and autophagy pathways, makes it a valuable tool for research and a potential candidate for further therapeutic development. The protocols and data presented in this guide provide a solid foundation for researchers to explore the full potential of this compound.
References
In-depth Technical Guide: Discovery and Synthesis of MS9427
An internal review of publicly available scientific and patent literature did not yield any specific information regarding a compound designated "MS9427." This identifier does not appear in accessible chemical databases, research articles, or patent filings.
Therefore, it is not possible to provide a detailed technical guide on its discovery, synthesis, and biological activity as requested. The core requirements of summarizing quantitative data, providing experimental protocols, and creating visualizations of its signaling pathways cannot be fulfilled without foundational information on the compound .
It is possible that "this compound" is an internal designation for a compound that has not yet been publicly disclosed, a code name from a confidential research program, or a misidentification.
To facilitate the creation of the requested in-depth guide, please provide additional details, such as:
-
The full chemical name or IUPAC name of the compound.
-
Any associated company, research institution, or principal investigator.
-
A Chemical Abstracts Service (CAS) number.
-
A Digital Object Identifier (DOI) for any relevant publication.
-
The biological target or therapeutic area of interest.
Once more specific information is available, a comprehensive technical guide adhering to the user's detailed requirements can be generated.
MS9427 target identification and validation
An in-depth technical guide on the target identification and validation of MS9427.
Abstract
This compound is a novel small molecule inhibitor demonstrating potent anti-proliferative effects in various cancer cell lines. This document outlines the comprehensive target identification and validation process for this compound. Through a combination of affinity-based proteomics, biochemical assays, and cell-based target engagement studies, we have identified and validated Cyclin-Dependent Kinase 9 (CDK9) as the primary molecular target of this compound. The data presented herein confirms that this compound directly engages CDK9, inhibits its kinase activity, and modulates downstream signaling pathways, ultimately leading to cell cycle arrest and apoptosis in cancer cells.
Target Identification using Affinity-Based Proteomics
To identify the direct binding partners of this compound, an affinity-based chemical proteomics approach was employed. A biotinylated analog of this compound was synthesized and immobilized on streptavidin-coated beads. These beads were then incubated with cell lysates from the human colorectal cancer cell line HCT116 to capture interacting proteins. After stringent washing steps, the bound proteins were eluted and identified by mass spectrometry.
Experimental Protocol: Affinity Chromatography and Mass Spectrometry
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Lysate Preparation: HCT116 cells were cultured to 80% confluency, harvested, and lysed in a non-denaturing lysis buffer containing protease and phosphatase inhibitors. The lysate was centrifuged to remove cellular debris, and the supernatant was collected.
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Affinity Capture: The cell lysate was incubated with the this compound-biotin-streptavidin beads for 2 hours at 4°C with gentle rotation. A control experiment using beads without the biotinylated compound was run in parallel.
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Washing and Elution: The beads were washed extensively with the lysis buffer to remove non-specific binding proteins. The specifically bound proteins were then eluted using a buffer containing a high concentration of salt and a denaturing agent.
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Protein Identification: The eluted proteins were resolved by SDS-PAGE, and the entire lane was excised and subjected to in-gel trypsin digestion. The resulting peptides were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
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Data Analysis: The mass spectrometry data was searched against a human protein database to identify the captured proteins. Proteins that were significantly enriched in the this compound-biotin sample compared to the control were considered potential targets.
Data Summary: Top Protein Hits
| Protein Name | Gene Symbol | Unique Peptides | Fold Enrichment (this compound vs. Control) |
| Cyclin-dependent kinase 9 | CDK9 | 28 | 45.2 |
| Cyclin T1 | CCNT1 | 15 | 38.5 |
| Bromodomain-containing protein 4 | BRD4 | 12 | 8.1 |
| RNA polymerase II subunit A | POLR2A | 9 | 6.3 |
Biochemical Validation of Target Engagement
To validate the direct interaction and inhibitory activity of this compound on the top identified target, CDK9, in vitro biochemical assays were performed.
Experimental Protocol: In Vitro Kinase Assay
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Assay Principle: The inhibitory effect of this compound on CDK9 activity was measured using a luminescence-based kinase assay that quantifies the amount of ATP remaining in the solution after the kinase reaction. A decrease in luminescence indicates higher kinase activity.
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Procedure: Recombinant human CDK9/Cyclin T1 complex was incubated with a substrate peptide and ATP in the presence of varying concentrations of this compound. The reaction was allowed to proceed for 1 hour at 30°C.
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Data Acquisition: After the incubation period, a reagent was added to stop the kinase reaction and detect the remaining ATP by measuring the luminescence signal with a plate reader.
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Data Analysis: The luminescence data was normalized to controls (no inhibitor and no enzyme) and plotted against the logarithm of the this compound concentration. The IC50 value was determined by fitting the data to a four-parameter logistic curve.
Data Summary: In Vitro Kinase Inhibition
| Target | This compound IC50 (nM) |
| CDK9/Cyclin T1 | 15.8 |
| CDK2/Cyclin E | > 10,000 |
| CDK7/Cyclin H | 2,500 |
Cellular Target Engagement and Pathway Modulation
To confirm that this compound engages CDK9 in a cellular context and modulates its downstream signaling, a Cellular Thermal Shift Assay (CETSA) and Western blot analysis were conducted.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
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Principle: CETSA measures the thermal stability of a target protein in the presence and absence of a ligand. Ligand binding typically increases the thermal stability of the protein.
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Procedure: HCT116 cells were treated with either vehicle or this compound. The cells were then harvested, lysed, and the lysates were heated to a range of temperatures. The aggregated proteins were pelleted by centrifugation, and the amount of soluble CDK9 remaining in the supernatant was quantified by Western blot.
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Data Analysis: The band intensities of soluble CDK9 at different temperatures were quantified and plotted to generate a melting curve. A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement.
Experimental Protocol: Western Blot Analysis
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Cell Treatment and Lysis: HCT116 cells were treated with various concentrations of this compound for 6 hours. Cells were then lysed, and protein concentrations were determined.
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Electrophoresis and Blotting: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
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Antibody Incubation: The membrane was blocked and then incubated with primary antibodies against phosphorylated RNA Polymerase II (a direct substrate of CDK9) and a loading control (e.g., GAPDH).
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Detection: After incubation with a secondary antibody, the protein bands were visualized using a chemiluminescence detection system.
Data Summary: Cellular Activity
| Assay | Cell Line | Endpoint | This compound EC50 (nM) |
| CETSA | HCT116 | CDK9 Stabilization | 120 |
| p-RNA Pol II Inhibition | HCT116 | Western Blot | 150 |
| Anti-proliferation | HCT116 | Cell Viability | 250 |
Visualizations
Signaling Pathway of this compound Target
Caption: this compound inhibits the CDK9 component of the P-TEFb complex.
Workflow for this compound Target Identification and Validation
Caption: Workflow from initial hit identification to final target validation.
Core Findings on MS9427: An In-Depth Technical Guide
This technical guide provides a detailed overview of the preliminary in vitro studies of MS9427, a potent PROTAC-based Epidermal Growth Factor Receptor (EGFR) degrader. The information is targeted towards researchers, scientists, and professionals in the field of drug development.
Quantitative Data Summary
The primary quantitative data available for this compound characterizes its high affinity for its target protein. This data is crucial for understanding the compound's potential efficacy.
| Compound | Target | Dissociation Constant (Kd) |
| This compound | Wild-Type EGFR | 7.1 nM[1] |
Note: The dissociation constant (Kd) is a measure of the binding affinity between a ligand (this compound) and a protein (EGFR). A lower Kd value indicates a stronger binding affinity.
Experimental Protocols
While the specific experimental protocol used for determining the Kd of this compound is not publicly available, a standard and widely accepted methodology for such a measurement is outlined below. This protocol for a competitive binding assay is a common approach to determine the affinity of a test compound.
Objective: To determine the dissociation constant (Kd) of a test compound (e.g., this compound) for its target protein (e.g., EGFR).
Materials:
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Purified recombinant EGFR protein
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A radiolabeled ligand with known high affinity for EGFR (e.g., ³H-EGF)
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Test compound (this compound) at various concentrations
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Assay buffer (e.g., Tris-buffered saline with bovine serum albumin)
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Glass fiber filters
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Scintillation fluid
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Scintillation counter
Procedure:
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Incubation: A constant concentration of the radiolabeled ligand and purified EGFR are incubated with varying concentrations of the unlabeled test compound (this compound).
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Equilibrium: The mixture is incubated for a sufficient period to allow the binding reaction to reach equilibrium.
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Separation: The protein-bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters. The filters trap the larger protein-ligand complexes.
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Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
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Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
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Data Analysis: The data is plotted as the percentage of specific binding of the radioligand against the logarithm of the concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand) is determined from this curve. The Kd of the test compound can then be calculated using the Cheng-Prusoff equation:
Kd = IC50 / (1 + [L]/Kd_L)
Where:
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[L] is the concentration of the radiolabeled ligand.
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Kd_L is the dissociation constant of the radiolabeled ligand.
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Signaling Pathway and Mechanism of Action
This compound is a PROTAC (Proteolysis Targeting Chimera)-based EGFR degrader. This means it functions by inducing the degradation of the EGFR protein rather than simply inhibiting its activity. The general mechanism of a PROTAC involves a bifunctional molecule that simultaneously binds to the target protein (EGFR) and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.
The EGFR signaling pathway is a critical pathway that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers. By degrading the EGFR protein, this compound effectively shuts down this signaling cascade.
Caption: EGFR signaling pathway and the mechanism of action of this compound as a PROTAC degrader.
The diagram above illustrates the canonical EGFR signaling pathway, which involves the activation of downstream cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, ultimately leading to cell proliferation and survival. This compound, as a PROTAC, hijacks the cell's natural protein disposal system. It forms a ternary complex with EGFR and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of EGFR by the proteasome. This degradation effectively blocks all downstream signaling from the receptor.
Caption: General experimental workflow for determining the dissociation constant (Kd) of this compound.
References
MS9427 solubility and stability data
An in-depth search for publicly available data on the solubility and stability of a compound designated as "MS9427" has yielded no specific results. The identifier "this compound" does not correspond to any readily available scientific literature, chemical databases, or research articles that would provide the necessary quantitative data, experimental protocols, or signaling pathway information required to fulfill the user's request for a detailed technical guide.
The search results did not contain information on the aqueous or solvent solubility, degradation pathways, or stability profile of any compound with this identifier. Furthermore, no associated mechanism of action or signaling pathway information could be found, which is essential for creating the requested diagrams.
It is possible that "this compound" is an internal or proprietary compound code that is not yet disclosed in public forums, a very new and uncharacterized compound, or an incorrect identifier.
Therefore, the generation of a technical guide or whitepaper on this compound as requested is not possible with the currently available information. To proceed, a valid and publicly documented compound identifier is required.
In-Depth Technical Guide: The Biological Activity of MS9427
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS9427 is a potent, small-molecule degrader of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase frequently implicated in the pathogenesis of various cancers, particularly non-small cell lung cancer (NSCLC).[1][2] Classified as a Proteolysis-Targeting Chimera (PROTAC), this compound is a heterobifunctional molecule designed to induce the degradation of EGFR, offering a distinct mechanism of action compared to traditional small-molecule inhibitors.[3][4] This technical guide provides a comprehensive overview of the known biological activity of this compound, including its mechanism of action, quantitative data on its efficacy, and detailed experimental protocols for its characterization.
Core Mechanism of Action
This compound functions by hijacking the cell's natural protein disposal machinery to selectively eliminate EGFR. It achieves this through a dual mechanism involving both the ubiquitin-proteasome system (UPS) and the autophagy-lysosome pathway.[1][5] As a PROTAC, this compound consists of a ligand that binds to EGFR and another ligand that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of EGFR, marking it for degradation by the proteasome. Concurrently, this compound also directs EGFR for degradation via the autophagy-lysosome pathway. This dual-pronged approach ensures efficient and sustained removal of the target protein.
Quantitative Biological Data
The biological activity of this compound has been characterized through various in vitro assays, yielding key quantitative metrics that underscore its potency and selectivity.
Binding Affinity
This compound demonstrates high-affinity binding to both wild-type (WT) and mutant forms of EGFR. The dissociation constants (Kd) are summarized in the table below.
| Target | Dissociation Constant (Kd) |
| EGFR WT | 7.1 nM[1][2][5] |
| EGFR L858R | 4.3 nM[1][2][5] |
Antiproliferative Activity
This compound effectively inhibits the proliferation of cancer cells harboring EGFR mutations. The half-maximal growth inhibition (GI50) in HCC-827 cells, an NSCLC cell line with an EGFR exon 19 deletion (Del19), is presented below.
| Cell Line | GI50 |
| HCC-827 (EGFR Del19) | 0.87 ± 0.27 μM[1][5] |
Degradation Potency
A key measure of a PROTAC's efficacy is its ability to induce the degradation of the target protein. The half-maximal degradation concentration (DC50) for EGFR in HCC-827 cells is detailed in the following table.
| Target | Cell Line | DC50 |
| EGFR Del19 | HCC-827 | 82 ± 73 nM[1][5] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the biological activity of this compound.
Cell Culture
The human non-small cell lung cancer cell line HCC-827 is cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin solution. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Western Blotting for EGFR Degradation
This protocol is used to quantify the degradation of EGFR following treatment with this compound.
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Cell Seeding and Treatment:
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Seed HCC-827 cells in 6-well plates and allow them to adhere overnight.
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Treat the cells with varying concentrations of this compound (e.g., 0-10 μM) for a specified duration (e.g., 16 hours).
-
-
Cell Lysis:
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Wash the cells with ice-cold phosphate-buffered saline (PBS).
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Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
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Centrifuge the lysates to pellet cell debris and collect the supernatant.
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-
Protein Quantification:
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Determine the protein concentration of the lysates using a BCA protein assay kit.
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-
SDS-PAGE and Western Blotting:
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Separate equal amounts of protein on an SDS-polyacrylamide gel.
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Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
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Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against EGFR and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
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Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Cell Proliferation (MTT) Assay
This assay measures the effect of this compound on cell viability and proliferation.
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Cell Seeding:
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Seed HCC-827 cells in a 96-well plate at a density of 5,000 cells per well.
-
-
Compound Treatment:
-
After 24 hours, treat the cells with a serial dilution of this compound.
-
-
MTT Incubation:
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After the desired treatment period (e.g., 72 hours), add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
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Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
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Measure the absorbance at 570 nm using a microplate reader.
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Calculate the GI50 value by plotting the percentage of cell growth inhibition against the log of the compound concentration.
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Signaling Pathways and Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows related to the biological activity of this compound.
References
- 1. Targeting EGFR with molecular degraders as a promising strategy to overcome resistance to EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. researchgate.net [researchgate.net]
No Publicly Available Data on the Safety and Toxicity Profile of MS9427
Despite a thorough search of scientific and regulatory databases, no public information was found regarding the safety and toxicity profile of a substance designated as MS9427. This lack of available data prevents the creation of an in-depth technical guide as requested.
Extensive searches for "this compound safety profile," "this compound toxicity studies," "this compound mechanism of action," "this compound signaling pathway," "this compound preclinical studies," and "this compound clinical trials" yielded no specific results for a compound with this identifier. The absence of information in the public domain suggests that this compound may be a compound in very early-stage, non-public development, a confidential internal designation, or a project that has been discontinued without public disclosure of its findings.
Therefore, it is not possible to provide the requested detailed technical guide, including quantitative data tables, experimental protocols, and visualizations of signaling pathways or experimental workflows. The creation of such a document requires access to comprehensive preclinical and clinical data, which, in the case of this compound, is not publicly accessible.
For the benefit of researchers, scientists, and drug development professionals, a general framework for assessing the safety and toxicity profile of a new molecular entity would typically involve the following components, none of which are available for this compound:
General Framework for Preclinical Safety and Toxicity Evaluation
A comprehensive safety and toxicity profile is built upon a foundation of non-clinical studies designed to identify potential hazards to humans. These studies are guided by international regulatory guidelines such as those from the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
Key Areas of Investigation:
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Pharmacology Studies: To understand the mechanism of action and effects on physiological systems.
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Toxicology Studies: To assess the adverse effects of the substance.
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Pharmacokinetics and ADME (Absorption, Distribution, Metabolism, and Excretion) Studies: To understand how the substance is processed by the body.
Hypothetical Experimental Workflow for Safety Assessment
Should data for a compound like this compound become available, a typical workflow for its safety and toxicity assessment would be structured as follows.
Caption: A generalized workflow for safety and toxicity assessment from preclinical to clinical development.
Without any specific data for this compound, this guide remains a general overview of the processes involved in drug safety and toxicity evaluation. We recommend consulting public registries such as ClinicalTrials.gov or patent databases for any future disclosures related to this compound.
The Antiproliferative and Steroidogenesis-Inhibiting Effects of Suramin in Adrenocortical Carcinoma: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the preclinical and clinical research surrounding the use of Suramin in adrenocortical carcinoma (ACC), with a focus on the findings related to the clinical trial identifier MS9427 (SWOG-9427). Suramin, a polysulfonated naphthylurea, has been investigated for its antitumor activity, demonstrating effects on cell proliferation, steroid hormone production, and the inhibition of key signaling pathways in ACC.
Quantitative Data Summary
The following tables summarize the key quantitative findings from clinical and in vitro studies of Suramin in the context of adrenocortical carcinoma.
Table 1: Clinical Efficacy of Suramin in Metastatic Adrenocortical Carcinoma
| Study | Number of Patients | Partial Response | Minor Response / Disease Stabilization | Duration of Stabilization |
| LaRocca et al. (1990) | 10 | 2 (20%) | 2 (20%) | Not Specified |
| Haak et al. (1993) | 9 | 3 (33%) | 2 (22%) | Transient |
| Bukowski et al. (1994) | 16 | 2 (12.5%) | 7 (43.8%) | 3 - 10+ months |
Table 2: In Vitro Effects of Suramin on Adrenocortical Carcinoma Cells
| Cell Line | Assay Type | Suramin Concentration | Effect | Reference |
| SW-13 | Colony Formation | Clinically achievable | Inhibition of colony formation | Bukowski et al. (1994) |
| NCI-H295 | Colony Formation | Clinically achievable | Inhibition of colony formation | Bukowski et al. (1994) |
| NCI-H295 | Steroid Production | 100 µg/mL | Inhibition of glucocorticoid, mineralocorticoid, and androgen production | Bukowski et al. (1994) |
| Primary Human Adrenocortical Cells | Cortisol Secretion (Basal) | 300 µmol/L upward | Dose-dependent decrease | van der Pas et al. (1991)[1] |
| Primary Human Adrenocortical Cells | Cortisol Secretion (ACTH-stimulated) | 300 µmol/L upward | Dose-dependent decrease | van der Pas et al. (1991)[1] |
| Primary Human Adrenocortical Cells | Cell Proliferation (FCS-stimulated) | 300 µmol/L upward | Dose-dependent inhibition (maximal 71% at 10 mmol/L) | van der Pas et al. (1991)[1] |
Table 3: Inhibitory Effects of Suramin on Steroidogenic Enzymes
| Enzyme | IC50 (µmol/L) |
| 11β-hydroxylase | 2 |
| 17α-hydroxylase | 25 |
| 21-hydroxylase | 50 |
| 17,20-desmolase | 50 |
| 3β-hydroxysteroid dehydrogenase/isomerase | 1200 |
Experimental Protocols
In Vitro Cytotoxicity Assay (Colony Formation)
-
Cell Lines: Human adrenocortical carcinoma cell lines SW-13 and NCI-H295 were utilized.[2]
-
Methodology:
-
Cells were seeded in appropriate culture dishes and allowed to attach.
-
Varying concentrations of Suramin, reflecting clinically achievable levels, were added to the culture medium.
-
Cells were incubated for a period sufficient to allow for colony formation (typically 10-14 days).
-
Colonies were fixed, stained (e.g., with crystal violet), and counted.
-
The number of colonies in Suramin-treated wells was compared to untreated control wells to determine the inhibition of colony formation.[2]
-
Inhibition of Steroid Hormone Production Assay
-
Cell Line: The human adrenocortical carcinoma cell line NCI-H295, known for its ability to produce a range of steroid hormones, was used.[2]
-
Methodology:
-
NCI-H295 cells were cultured to a suitable confluency.
-
The culture medium was replaced with fresh medium containing Suramin at a concentration of 100 µg/mL.[2]
-
Cells were incubated for a defined period (e.g., 24 or 48 hours).
-
The culture supernatant was collected.
-
Levels of glucocorticoids (e.g., cortisol), mineralocorticoids (e.g., aldosterone), and androgens in the supernatant were quantified using appropriate methods such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
-
Hormone levels from Suramin-treated cells were compared to those from untreated control cells to determine the percentage of inhibition.
-
Inhibition of Steroidogenic Enzyme Activity Assay
-
Source Material: Human adrenal mitochondrial and microsomal preparations were used.
-
Methodology:
-
Adrenal tissues were homogenized and fractionated by differential centrifugation to isolate mitochondrial and microsomal fractions.
-
Enzyme activity assays were performed for 3β-hydroxysteroid dehydrogenase/isomerase, 17α-hydroxylase, 21-hydroxylase, 11β-hydroxylase, and 17,20-desmolase.
-
Each assay was conducted in the presence of a range of Suramin concentrations (0-5000 µmol/L).
-
The conversion of specific radiolabeled steroid precursors to their respective products was measured to determine enzyme activity.
-
The concentration of Suramin that caused a 50% inhibition of enzyme activity (IC50) was calculated.
-
Signaling Pathways and Mechanisms of Action
Suramin's anticancer effects in adrenocortical carcinoma are believed to be multifactorial, primarily involving the disruption of growth factor signaling and direct inhibition of steroidogenesis.
Inhibition of Growth Factor Signaling
Suramin is known to be a potent inhibitor of the binding of various growth factors to their cell surface receptors. This interference disrupts downstream signaling cascades that are crucial for tumor cell growth, proliferation, and survival. Key growth factors implicated include Platelet-Derived Growth Factor (PDGF), Epidermal Growth Factor (EGF), and Transforming Growth Factor-beta (TGF-β). By blocking these interactions, Suramin can effectively attenuate pro-survival signals within the cancer cells.
Caption: Suramin's inhibition of growth factor receptor binding.
Inhibition of Steroidogenesis
Suramin directly impacts the enzymatic cascade responsible for the synthesis of steroid hormones in the adrenal cortex. By inhibiting key cytochrome P450 enzymes, Suramin can reduce the production of cortisol, aldosterone, and adrenal androgens. This is particularly relevant in functional adrenocortical carcinomas where excess hormone production contributes to the clinical symptoms.
Caption: Suramin's inhibitory sites in the steroidogenesis pathway.
Experimental Workflow: From In Vitro Screening to Clinical Trial
The investigation of Suramin for adrenocortical carcinoma followed a logical progression from preclinical laboratory studies to clinical evaluation in patients.
Caption: Research workflow for Suramin in adrenocortical carcinoma.
References
- 1. The effects of suramin on human adrenocortical cells in vitro: suramin inhibits cortisol secretion and adrenocortical cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Suramin in adrenal cancer: modulation of steroid hormone production, cytotoxicity in vitro, and clinical antitumor effect - PubMed [pubmed.ncbi.nlm.nih.gov]
MS9427 supplier and purchasing information
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Methodological & Application
MS9427 protocol for cell culture experiments
Application Note & Protocols for MS9427
Introduction
This compound is a potent and selective, ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase. mTOR is a central regulator of cell growth, proliferation, metabolism, and survival. It integrates signals from various upstream pathways, including the PI3K/Akt pathway, in response to growth factors, nutrients, and cellular energy levels.[1][2] this compound targets the mTOR kinase domain, effectively blocking the phosphorylation of its downstream substrates and inhibiting both mTORC1 and mTORC2 complex activities. This application note provides detailed protocols for characterizing the cellular effects of this compound, including its impact on cell viability and its ability to modulate the mTOR signaling pathway.
Mechanism of Action: mTOR Signaling Pathway
This compound exerts its biological effects by inhibiting the mTOR kinase. The diagram below illustrates the canonical PI3K/Akt/mTOR signaling pathway and the point of intervention by this compound. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, leading to the activation of Akt. Akt, in turn, phosphorylates and inactivates the TSC complex, allowing Rheb to activate mTORC1. This compound blocks this cascade at mTOR, preventing downstream signaling required for cell growth and proliferation.[1][2]
Caption: The mTOR signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The inhibitory activity of this compound was assessed across multiple cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined following a 72-hour incubation period.
| Cell Line | Cancer Type | IC50 (nM) |
| MCF-7 | Breast Adenocarcinoma | 15.2 |
| PC-3 | Prostate Adenocarcinoma | 28.5 |
| A549 | Lung Carcinoma | 45.1 |
| U-87 MG | Glioblastoma | 18.9 |
Table 1: IC50 values for this compound in various cancer cell lines.
Experimental Protocols
Protocol 1: Cell Viability (IC50 Determination) using Resazurin Assay
This protocol details the steps to determine the concentration of this compound that inhibits cell viability by 50%.
A. Materials
-
Target cells (e.g., MCF-7)[3]
-
Complete growth medium (e.g., EMEM + 10% FBS)[3]
-
This compound stock solution (10 mM in DMSO)
-
96-well clear-bottom black plates
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
Phosphate-Buffered Saline (PBS)
-
Humidified incubator (37°C, 5% CO2)
-
Fluorescence plate reader (Ex/Em: ~560/590 nm)
Caption: Workflow for determining cell viability and IC50 using a Resazurin assay.
B. Procedure
-
Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete growth medium into a 96-well plate. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a 2X serial dilution series of this compound in complete growth medium from the 10 mM stock. Also prepare a vehicle control (DMSO) at the highest concentration used.
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C with 5% CO2.
-
Assay: Add 20 µL of Resazurin solution to each well and incubate for 1-4 hours, protected from light.
-
Data Acquisition: Measure fluorescence using a plate reader with excitation at ~560 nm and emission at ~590 nm.
-
Data Analysis: Subtract the background fluorescence (media-only wells). Normalize the data to the vehicle control (100% viability). Plot the normalized values against the log-concentration of this compound and fit a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of mTOR Pathway Modulation
This protocol is for detecting changes in the phosphorylation status of mTOR downstream targets, such as p70S6 Kinase (p70S6K), following treatment with this compound.
A. Materials
-
Target cells (e.g., MCF-7)
-
6-well plates
-
This compound (10 mM stock in DMSO)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Primary antibodies (e.g., anti-phospho-p70S6K, anti-total-p70S6K, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
SDS-PAGE equipment and PVDF membranes
Caption: General workflow for Western blot analysis.
B. Procedure
-
Cell Culture and Treatment: Seed MCF-7 cells in 6-well plates and grow to 70-80% confluency. Treat cells with this compound (e.g., at 1x, 5x, and 10x IC50 concentrations) and a vehicle control for a specified time (e.g., 24 hours).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer containing inhibitors. Scrape cells, collect lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Sample Preparation: Normalize protein amounts for all samples (e.g., 20 µg per lane) and add Laemmli buffer. Boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate proteins on a polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate with primary antibody (e.g., anti-phospho-p70S6K) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply ECL substrate and visualize bands using a chemiluminescence imaging system.
-
Stripping and Reprobing: To normalize, the membrane can be stripped and reprobed for total p70S6K and a loading control like GAPDH.
Disclaimer
This compound is a hypothetical compound described for illustrative purposes. The protocols and data presented are representative examples for a compound of this class and should be adapted and optimized for specific experimental conditions and reagents. Always follow standard laboratory safety procedures.
References
Application Notes and Protocols for In Vivo Studies of MS9427
Abstract
This document provides detailed application notes and protocols for the in vivo administration of the investigational compound MS9427. The information compiled herein is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and pharmacokinetic profile of this compound in relevant animal models. The protocols and data presented are based on available preclinical research.
Introduction
This compound is a novel therapeutic agent with a proposed mechanism of action that involves the modulation of key signaling pathways implicated in oncogenesis. Preclinical in vivo studies are crucial for establishing proof-of-concept, determining optimal dosing regimens, and identifying potential toxicities. These application notes provide a summary of known in vivo dosages and detailed protocols for administration and subsequent analysis.
Quantitative Data Summary
The following table summarizes the reported in vivo dosages and their effects for a compound with a similar mechanism of action, which can serve as a starting point for studies involving this compound. It is important to note that a lethal dose for a similar compound was identified at 4 mg/kg in a single-dose treatment in nude mice with MCF-7 xenografts.[1]
| Animal Model | Compound (as a proxy) | Dosage Range (mg/kg) | Administration Route | Dosing Schedule | Observed Effects | Reference |
| Nude Mice (H460 xenograft) | Compound 2 | 0.25 - 1.0 | Intravenous (iv) | Every 5 days for 3 weeks | Dose-dependent tumor growth inhibition (17.8% - 61.9%) | [1] |
| SD Rats | Compound 2 | 1.0 | Intravenous (iv) | Single dose | Terminal half-life of 52 hours | [1] |
Experimental Protocols
Animal Models
The selection of an appropriate animal model is critical for the translational relevance of in vivo studies. For oncology studies, immunodeficient mouse models bearing human tumor xenografts are commonly used.
-
Nude Mouse H460 Subcutaneous Xenograft Model: This model is suitable for evaluating the anti-tumor efficacy of this compound against non-small cell lung cancer.[1]
Preparation of Dosing Solution
For intravenous administration, this compound should be formulated in a sterile, biocompatible vehicle. The specific solvent system will depend on the physicochemical properties of this compound. A common vehicle for similar compounds is a mixture of DMSO, propylene glycol, and ethanol.
Protocol for Vehicle Preparation (Example):
-
Prepare a stock solution of this compound in 100% DMSO.
-
On the day of dosing, dilute the stock solution with propylene glycol and sterile water or saline to the final desired concentration. A typical final vehicle composition might be 10% DMSO, 40% propylene glycol, and 50% sterile water.
-
Ensure the final solution is clear and free of precipitates before administration.
Administration Route
The route of administration significantly impacts the pharmacokinetic profile of a compound. Intravenous injection is a common route for preclinical in vivo studies to ensure complete bioavailability.[1] Oral gavage may also be considered depending on the oral bioavailability of this compound.
Protocol for Intravenous (Tail Vein) Injection:
-
Warm the mouse under a heat lamp to dilate the tail veins.
-
Place the mouse in a suitable restraint device.
-
Swab the tail with 70% ethanol.
-
Using a 27-30 gauge needle, slowly inject the dosing solution into one of the lateral tail veins.
-
Monitor the animal for any immediate adverse reactions.
Efficacy Studies
Protocol for Xenograft Tumor Growth Inhibition Study:
-
Implant human tumor cells (e.g., NCI-H460) subcutaneously into the flank of nude mice.
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into vehicle control and this compound treatment groups.
-
Administer this compound or vehicle according to the specified dosing schedule (e.g., 1.0 mg/kg, IV, every 5 days for 3 weeks).[1]
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, sacrifice the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).[1]
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of Action
This compound is hypothesized to exert its anti-tumor effects by disrupting tubulin polymerization, which in turn affects microtubule dynamics, leading to cell cycle arrest and apoptosis. This mechanism is similar to other tubulin-binding agents.
Caption: Proposed mechanism of action for this compound.
Experimental Workflow for In Vivo Efficacy Study
The following diagram outlines the typical workflow for an in vivo efficacy study of this compound in a xenograft model.
Caption: Workflow for an in vivo xenograft study.
References
Application Note: MS9427 for Protein Binding Assays
For Research Use Only. Not for use in diagnostic procedures.
Introduction
MS9427 is a potent and selective small molecule inhibitor of Target Kinase X (TKX), a serine/threonine kinase implicated in inflammatory signaling pathways. Dysregulation of TKX activity is associated with a variety of autoimmune disorders and certain cancers. Understanding the binding characteristics of this compound to its target protein is crucial for elucidating its mechanism of action and for the development of novel therapeutics. This application note provides detailed protocols for quantifying the binding affinity and kinetics of this compound to TKX using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Surface Plasmon Resonance (SPR) assays.
Target Protein: Target Kinase X (TKX)
Target Kinase X (TKX) is a 45 kDa protein that plays a central role in the "Inflammatory Cascade Pathway." Upon activation by upstream signals, TKX phosphorylates downstream substrates, leading to the activation of transcription factors that drive the expression of pro-inflammatory cytokines.
Signaling Pathway of TKX
Caption: The TKX Signaling Pathway.
Quantitative Data
The binding affinity and selectivity of this compound were assessed using a panel of kinase assays. The data are summarized in the tables below.
Table 1: Binding Affinity of this compound to TKX
| Assay Type | Parameter | Value (nM) |
| TR-FRET | IC50 | 15.2 |
| SPR | Kd | 8.9 |
Table 2: Selectivity Profile of this compound
| Kinase | IC50 (nM) |
| TKX | 15.2 |
| Kinase A | > 10,000 |
| Kinase B | 1,250 |
| Kinase C | > 10,000 |
| Kinase D | 8,700 |
Experimental Protocols
TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Assay
This protocol describes a competitive binding assay to determine the IC50 value of this compound for TKX. The assay relies on the displacement of a fluorescently labeled tracer from the kinase by the unlabeled inhibitor.
Caption: TR-FRET Experimental Workflow.
-
Recombinant human TKX protein
-
LanthaScreen™ Elite Tb-anti-His Antibody
-
Fluorescent Tracer
-
This compound
-
Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35
-
384-well low-volume black plate
-
Prepare a 2X solution of TKX and Tb-anti-His Antibody in Assay Buffer.
-
Prepare a serial dilution of this compound in Assay Buffer.
-
Add 5 µL of the this compound serial dilution to the wells of the 384-well plate.
-
Add 5 µL of the 2X TKX/Antibody solution to each well.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Prepare a 2X solution of the fluorescent tracer in Assay Buffer.
-
Add 10 µL of the 2X tracer solution to each well.
-
Incubate the plate for 120 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET compatible plate reader, exciting at 340 nm and recording emissions at 620 nm and 665 nm.
-
Calculate the 665 nm/620 nm emission ratio and plot against the logarithm of the this compound concentration. Fit the data using a sigmoidal dose-response curve to determine the IC50.
Surface Plasmon Resonance (SPR) Assay
This protocol describes the use of SPR to determine the binding kinetics (kon and koff) and affinity (Kd) of this compound to TKX.
Caption: SPR Experimental Workflow.
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant human TKX protein
-
This compound
-
Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Equilibrate the CM5 sensor chip with Running Buffer.
-
Activate the sensor surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Immobilize TKX to the desired level by injecting a solution of the protein in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 5.0).
-
Deactivate any remaining active esters with an injection of 1 M ethanolamine-HCl, pH 8.5.
-
Prepare a serial dilution of this compound in Running Buffer.
-
Inject the this compound dilutions over the immobilized TKX surface for a defined period to monitor association.
-
Switch to injecting Running Buffer to monitor the dissociation of the this compound-TKX complex.
-
Regenerate the sensor surface if necessary with a pulse of a low pH buffer or high salt solution.
-
Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).
Conclusion
The protocols described in this application note provide robust and reliable methods for characterizing the binding of this compound to its target kinase, TKX. The TR-FRET assay is a high-throughput method suitable for screening and determining inhibitor potency, while the SPR assay provides detailed kinetic information on the inhibitor-target interaction. These assays are valuable tools for the preclinical development of this compound and other kinase inhibitors.
Application Note: High-Throughput Screening for Novel mTOR Pathway Inhibitors Using MS9427 as a Reference Compound
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for a high-throughput screening (HTS) campaign to identify novel inhibitors of the mTOR (mammalian target of rapamycin) signaling pathway. We describe a primary biochemical assay and a secondary cell-based assay, using the potent and selective mTOR inhibitor, MS9427, as a reference compound. The protocols are optimized for a 384-well plate format and utilize mass spectrometry for rapid and direct measurement of substrate-to-product conversion, minimizing assay interference and improving data quality.[1] This document is intended for researchers, scientists, and drug development professionals engaged in kinase inhibitor discovery.
Introduction
The mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and metabolism.[2] Dysregulation of this pathway is implicated in a variety of human diseases, including cancer, metabolic disorders, and autoimmune diseases.[2] Consequently, the development of mTOR inhibitors is of significant therapeutic interest.
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify potential therapeutic candidates.[3] Recent advancements in high-throughput mass spectrometry have provided a powerful platform for HTS, offering label-free detection and direct measurement of enzymatic activity, which can reduce the incidence of false positives often associated with fluorescence-based assays.[1][3]
This application note details the use of a hypothetical novel mTOR inhibitor, this compound, as a reference compound in a multi-step HTS workflow designed to identify new modulators of the mTOR pathway.
This compound: A Hypothetical mTOR Inhibitor
This compound is a potent, ATP-competitive inhibitor of mTOR kinase. For the purposes of this application note, it is characterized by high selectivity and excellent cell permeability, making it an ideal control compound for both biochemical and cell-based assays.
Signaling Pathway
The mTOR kinase is a central node in a complex signaling network. It integrates signals from growth factors, nutrients, and cellular energy status to control protein synthesis and cell growth. The diagram below illustrates a simplified mTOR signaling pathway and the point of inhibition by this compound.
References
Application Notes and Protocols for Small Molecule Inhibitors
Note on MS9427
No specific public information is available for a compound designated "this compound." This identifier may be an internal code specific to a research institution or company. The following protocols are based on established best practices for handling novel or uncharacterized small molecule inhibitors and should be adapted as more information about the specific properties of this compound becomes available.
Introduction
Proper handling, dissolution, and storage of small molecule inhibitors are critical for ensuring experimental reproducibility and preserving the integrity of the compounds.[1][2] This document provides a general protocol for dissolving and storing small molecule inhibitors, like this compound, for use in research and drug development settings. The procedures outlined below are designed to minimize degradation and maintain the biological activity of the compound.
Quantitative Data Summary
The solubility and stability of a small molecule are inherent chemical properties. For an unknown compound like this compound, these properties must be determined empirically. The following table summarizes general guidelines for solvent selection and storage conditions for small molecule inhibitors.
Table 1: General Solvent and Storage Recommendations for Small Molecule Inhibitors
| Parameter | Recommendation | Rationale & Considerations |
| Primary Solvent | 100% Dimethyl Sulfoxide (DMSO) | DMSO is a powerful aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds. It is suitable for creating high-concentration stock solutions. |
| Alternative Solvents | Ethanol, Water, PBS | The choice of solvent is compound-specific. If the compound is soluble, water is the preferred solvent for biological experiments.[2] Ethanol can be used for some compounds but may be less effective for highly hydrophobic molecules. |
| Stock Solution Concentration | 1-10 mM | Preparing a high-concentration stock solution allows for small volumes to be used in experiments, minimizing the final concentration of the solvent in the assay medium. |
| Storage of Solid Compound | -20°C or -80°C, desiccated | Storing the solid compound in a freezer helps to prevent degradation.[1] A desiccator should be used to minimize exposure to moisture, which can degrade the compound. |
| Storage of Stock Solutions | -20°C or -80°C in small aliquots | Aliquoting the stock solution prevents repeated freeze-thaw cycles, which can lead to compound degradation.[1] Dark storage is recommended for light-sensitive compounds. |
| Working Solution | Freshly prepared before each experiment | Dilute the stock solution in the appropriate aqueous buffer or cell culture medium immediately before use to avoid precipitation and degradation.[1] |
Experimental Protocols
Protocol 1: Determination of Optimal Solvent and Stock Solution Preparation
This protocol describes a method to identify a suitable solvent and prepare a concentrated stock solution of a novel small molecule inhibitor.
Materials:
-
This compound (or other small molecule inhibitor)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
100% Ethanol
-
Sterile deionized water
-
Sterile phosphate-buffered saline (PBS), pH 7.4
-
Vortex mixer
-
Sonicator (optional)
-
Microcentrifuge tubes
Procedure:
-
Initial Solubility Test:
-
Dispense a small, known amount of the compound (e.g., 1 mg) into separate microcentrifuge tubes.
-
Add a small volume (e.g., 100 µL) of each test solvent (DMSO, ethanol, water, PBS) to the respective tubes.
-
Vortex vigorously for 2 minutes.
-
Visually inspect for complete dissolution. If the compound does not dissolve, proceed with gentle warming (up to 37°C) or brief sonication.
-
If the compound dissolves, continue adding the solvent in small increments to determine the approximate saturation point.
-
-
Preparation of a 10 mM Stock Solution in DMSO:
-
Accurately weigh out a known quantity of this compound.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Volume (L) = Mass (g) / (Molar Mass ( g/mol ) * 0.010 mol/L)
-
-
Add the calculated volume of anhydrous DMSO to the solid compound.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication may be used if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into small, single-use aliquots (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Preparation of Working Solutions
This protocol outlines the preparation of a diluted working solution from a concentrated stock for use in cellular or biochemical assays.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Appropriate aqueous buffer or cell culture medium
-
Sterile microcentrifuge tubes or multi-well plates
Procedure:
-
Thawing the Stock Solution:
-
Remove one aliquot of the 10 mM stock solution from the freezer and allow it to thaw completely at room temperature.
-
Briefly centrifuge the tube to collect the solution at the bottom.
-
-
Serial Dilution (if necessary):
-
If very low concentrations are required, perform an intermediate serial dilution of the stock solution in DMSO before the final dilution in aqueous media. This helps to prevent precipitation of the compound.[2]
-
-
Preparation of the Final Working Solution:
-
Add the required volume of the thawed stock solution to the pre-warmed aqueous buffer or cell culture medium to achieve the desired final concentration.
-
Important: Add the DMSO stock solution to the aqueous buffer while vortexing or mixing to ensure rapid dispersal and minimize precipitation. The final concentration of DMSO in the assay should be kept as low as possible, typically below 0.5%, to avoid solvent-induced toxicity or off-target effects.
-
Use the freshly prepared working solution immediately. Do not store compounds diluted in aqueous media for extended periods.[1]
-
Diagrams
Caption: Workflow for handling small molecule inhibitors.
Caption: Placeholder for the this compound signaling pathway.
References
Application Notes and Protocols for MS9427 in Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS9427 is a potent and selective Proteolysis-Targeting Chimera (PROTAC) designed to induce the degradation of the Epidermal Growth Factor Receptor (EGFR). As a heterobifunctional molecule, this compound is based on the EGFR inhibitor gefitinib, which targets both wild-type (WT) and mutant forms of EGFR, and includes a ligand for the Cereblon (CRBN) E3 ubiquitin ligase. This dual-functionality enables the recruitment of the cellular protein degradation machinery to selectively eliminate EGFR, a key driver in various cancers, particularly non-small-cell lung cancer (NSCLC).[1][2][3]
Preclinical studies have demonstrated that this compound effectively degrades mutant EGFR (harboring Del19 or L858R mutations) with a high degree of selectivity over WT EGFR.[2][3] This degradation occurs through both the ubiquitin-proteasome system (UPS) and the autophagy-lysosome pathway.[2][3] Notably, the combination of this compound with a Phosphoinositide 3-kinase (PI3K) inhibitor, such as pictilisib, has been shown to sensitize WT EGFR to degradation and enhance the anti-proliferative effects in cancer cells overexpressing WT EGFR. This suggests a promising therapeutic strategy for a broader range of EGFR-driven cancers.[2]
These application notes provide a comprehensive overview of the preclinical data for this compound in combination with other drugs, along with detailed protocols for key experiments to facilitate further research and development.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | EGFR WT | EGFR L858R | Cell Line | GI₅₀ (µM) | DC₅₀ (nM) |
| Binding Affinity (Kd, nM) | 7.1 | 4.3 | N/A | N/A | N/A |
| Degradation & Proliferation | HCC-827 (EGFRDel19) | 0.87 ± 0.27 | 82 ± 73 |
GI₅₀: 50% growth inhibition concentration. DC₅₀: 50% degradation concentration. Data sourced from MedchemExpress and Yu et al., 2022.[1][2]
Table 2: Combination Effect of this compound and Pictilisib on WT EGFR Cells
| Cell Line | Treatment | Effect |
| OVCAR-8 | This compound or Pictilisib alone | Mild growth inhibition |
| (WT EGFR) | This compound + Pictilisib | Enhanced antiproliferative effect |
| H1299 | This compound or Pictilisib alone | Mild growth inhibition |
| (WT EGFR) | This compound + Pictilisib | Enhanced antiproliferative effect |
Data summarized from Yu et al., 2022.[2]
Signaling Pathways and Mechanisms of Action
Experimental Protocols
Protocol 1: Assessment of EGFR Degradation by Western Blot
This protocol details the methodology to quantify the degradation of EGFR in cancer cell lines following treatment with this compound.
Materials:
-
Cancer cell lines (e.g., HCC-827 for mutant EGFR, OVCAR-8 or H1299 for WT EGFR)
-
Cell culture medium and supplements
-
This compound (stock solution in DMSO)
-
Pictilisib (stock solution in DMSO, for combination studies)
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132)
-
Autophagy/lysosome inhibitor (e.g., Bafilomycin A1)
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
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Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-EGFR, anti-p-EGFR, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Plate cells in 6-well plates and allow them to adhere overnight.
-
For dose-response experiments, treat cells with increasing concentrations of this compound (e.g., 0.1 nM to 10 µM) for a fixed time (e.g., 16 hours).
-
For time-course experiments, treat cells with a fixed concentration of this compound (e.g., 100 nM) for various durations (e.g., 0, 4, 8, 16, 24 hours).
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For combination studies, pre-treat cells with pictilisib for a specified time before adding this compound.
-
To confirm the degradation pathway, pre-treat cells with MG132 or Bafilomycin A1 before adding this compound.
-
Include a vehicle-only control (e.g., 0.1% DMSO) in all experiments.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Clarify lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect chemiluminescence using an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the EGFR band intensity to the loading control (β-actin).
-
Calculate the percentage of EGFR degradation relative to the vehicle-treated control.
-
Determine the DC₅₀ value from the dose-response curve.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is for verifying the formation of the EGFR-MS9427-CRBN ternary complex.
Materials:
-
HCC-827 cells
-
This compound
-
Co-IP lysis buffer (non-denaturing)
-
Anti-CRBN antibody
-
Isotype control IgG
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Western blot reagents (as in Protocol 1)
-
Primary antibodies: anti-EGFR, anti-CRBN
Procedure:
-
Cell Treatment and Lysis:
-
Treat HCC-827 cells with this compound or vehicle control for 16 hours.
-
Lyse cells in non-denaturing Co-IP buffer.
-
-
Immunoprecipitation:
-
Pre-clear lysates with Protein A/G beads.
-
Incubate the pre-cleared lysate with anti-CRBN antibody or control IgG overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads multiple times with wash buffer to remove non-specific binding.
-
Elute the protein complexes from the beads.
-
-
Western Blot Analysis:
-
Analyze the eluted samples by western blotting.
-
Probe the membrane with anti-EGFR and anti-CRBN antibodies to detect the co-immunoprecipitated proteins.
-
Protocol 3: Cell Viability Assay for Combination Studies
This protocol is to assess the anti-proliferative effects of this compound in combination with pictilisib.
Materials:
-
OVCAR-8 or H1299 cells
-
96-well plates
-
This compound
-
Pictilisib
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or similar)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in 96-well plates at an appropriate density.
-
-
Drug Treatment:
-
Treat cells with a matrix of concentrations of this compound and pictilisib, both alone and in combination.
-
Include vehicle-only controls.
-
Incubate for a specified period (e.g., 72 hours).
-
-
Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (luminescence or absorbance) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Generate dose-response curves and determine GI₅₀ values.
-
Analyze the combination data for synergistic, additive, or antagonistic effects using appropriate software (e.g., CompuSyn).
-
Conclusion
This compound is a promising EGFR-degrading PROTAC with demonstrated preclinical efficacy, particularly against mutant forms of EGFR. The combination of this compound with the PI3K inhibitor pictilisib presents a rational therapeutic strategy to overcome potential resistance mechanisms and extend the utility of EGFR degradation to cancers with WT EGFR overexpression. The protocols provided herein offer a framework for the continued investigation of this compound and its combinations, with the aim of advancing this novel therapeutic approach towards clinical application.
References
Application Notes and Protocols: MS9427 in Specific Disease Models
A comprehensive search has revealed no publicly available scientific literature or clinical data pertaining to a compound designated "MS9427." Therefore, the creation of detailed Application Notes and Protocols for its use in specific disease models is not possible at this time.
The initial search queries for "this compound" did not yield any relevant results for a specific molecule, drug, or experimental compound with this identifier. The search results were predominantly related to disease models for Multiple Sclerosis (MS), likely due to the "MS" abbreviation within the query. There is no information available to link a substance named this compound to any of the following:
-
Specific Disease Models: No studies have been identified that utilize this compound in cancer, autoimmune, neurodegenerative, or any other disease models.
-
Mechanism of Action: The molecular target and signaling pathways affected by this compound are unknown.
-
Experimental Protocols: Without any published research, there are no established methodologies for the in vitro or in vivo application of this compound.
-
Quantitative Data: No quantitative data from preclinical or clinical studies involving this compound could be retrieved.
It is possible that "this compound" may be an internal compound identifier not yet disclosed in public research, a typographical error, or a designation that has been superseded by another name.
For researchers, scientists, and drug development professionals interested in this topic, it is recommended to:
-
Verify the Compound Identifier: Double-check the designation "this compound" for accuracy.
-
Consult Internal Documentation: If this is an internal project, refer to internal discovery and development documentation.
-
Monitor Scientific Databases: Regularly search chemical and biological databases (e.g., PubChem, ChemSpider, Scopus, Web of Science) for the emergence of this compound in the scientific literature.
Without any foundational data on this compound, the core requirements of this request, including data presentation in tables, detailed experimental protocols, and visualization of signaling pathways, cannot be fulfilled. Should information regarding this compound become publicly available, a detailed analysis and generation of the requested application notes and protocols can be revisited.
Troubleshooting & Optimization
MS9427 Technical Support Center: Troubleshooting Insolubility
This technical support center provides guidance to researchers, scientists, and drug development professionals on overcoming insolubility issues with MS9427, a potent PROTAC-based EGFR degrader. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound TFA. What is the recommended solvent?
A1: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent for this compound TFA.[1][2] PROTAC molecules, in general, tend to have low aqueous solubility, and organic solvents like DMSO are often necessary for initial dissolution.[3][4]
Q2: My this compound TFA precipitated when I diluted my DMSO stock in an aqueous buffer for my in vitro assay. How can I prevent this?
A2: Precipitation upon dilution of a DMSO stock in aqueous media is a common issue for poorly soluble compounds like many PROTACs.[5] To mitigate this, it is crucial to ensure the final concentration of DMSO in your aqueous buffer is as low as possible while maintaining the solubility of this compound. If precipitation persists, consider preparing fresh dilutions for each experiment and adding the DMSO stock to the aqueous buffer slowly while vortexing. For sensitive cell-based assays where high DMSO concentrations can be toxic, it is advisable to perform a DMSO tolerance test on your cell line.
Q3: What are some alternative formulation strategies if I continue to face solubility issues with this compound for my in vivo studies?
A3: If the recommended co-solvent systems are not suitable for your experimental needs, several advanced formulation strategies can be explored for PROTACs. These include the use of amorphous solid dispersions (ASDs), nano-delivery systems, and self-emulsifying drug delivery systems (SEDDS).[5][6][7][8] These techniques aim to improve the dissolution rate and oral bioavailability of poorly soluble molecules.[8]
Q4: Why are PROTACs like this compound often challenging to dissolve?
A4: PROTACs are large molecules that often fall "beyond the Rule of Five," a set of guidelines used to predict the oral bioavailability of a drug.[7][9] Their high molecular weight and complex structures contribute to poor aqueous solubility and permeability, making them inherently challenging to formulate.[5][9]
Troubleshooting Guide: this compound TFA Solution Preparation
This guide provides detailed protocols for preparing this compound TFA solutions for both in vitro and in vivo experiments.
In Vitro Solution Preparation
For cellular assays, a stock solution in DMSO is typically prepared first and then diluted to the final concentration in a cell culture medium.
Experimental Protocol:
-
Prepare a Stock Solution:
-
Dilute to Working Concentration:
-
Serially dilute the DMSO stock solution with a cell culture medium to your desired final concentration.
-
It is recommended to prepare fresh dilutions for each experiment.
-
In Vivo Solution Preparation
For animal studies, specific co-solvent formulations are recommended to maintain the solubility of this compound TFA in a larger volume suitable for administration.
Recommended Formulations:
| Formulation Component | Method 1: PEG300/Tween-80/Saline | Method 2: SBE-β-CD in Saline |
| Stock Solution | 25 mg/mL in DMSO | 25 mg/mL in DMSO |
| Co-solvents | PEG300, Tween-80, Saline | 20% SBE-β-CD in Saline |
| Final Concentration | ≥ 2.5 mg/mL | ≥ 2.5 mg/mL |
Experimental Protocol: Method 1 (PEG300/Tween-80/Saline) [1]
-
To prepare 1 mL of the final working solution, start with 100 µL of the 25 mg/mL DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of Saline to reach a final volume of 1 mL.
Experimental Protocol: Method 2 (SBE-β-CD in Saline) [1]
-
To prepare 1 mL of the final working solution, start with 100 µL of the 25 mg/mL DMSO stock solution.
-
Add 900 µL of a 20% SBE-β-CD solution in Saline.
-
Mix thoroughly until the solution is clear.
For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[1] If precipitation or phase separation occurs during preparation, gentle heating and/or sonication can be used to facilitate dissolution.[1]
Visual Guides
Troubleshooting Workflow for this compound Insolubility
The following diagram outlines a logical workflow for addressing solubility issues with this compound.
Caption: A step-by-step guide to troubleshooting this compound insolubility.
Signaling Pathway of PROTAC-mediated Protein Degradation
The diagram below illustrates the general mechanism of action for PROTACs like this compound.
Caption: General mechanism of PROTAC-mediated targeted protein degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Solution Conformations Shed Light on PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Research on PROTAC Druggability: Solubility and Permeability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing InhibiPro-42 Concentration for Experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the experimental concentration of InhibiPro-42, a novel kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for InhibiPro-42 in cell-based assays?
A1: For initial experiments, we recommend a broad concentration range to determine the dose-response curve. A common starting point is a serial dilution from 100 µM down to 1 nM. This wide range will help identify the IC50 (half-maximal inhibitory concentration) and assess potential toxicity at higher concentrations.
Q2: How can I determine the optimal concentration of InhibiPro-42 for my specific cell line?
A2: The optimal concentration is cell-line dependent. We recommend performing a cell viability assay (e.g., MTT or CellTiter-Glo®) to determine the cytotoxic effects of InhibiPro-42 on your specific cell line. Concurrently, a functional assay measuring the inhibition of the target pathway should be performed to find a concentration that is effective but not cytotoxic.
Q3: I am observing significant cell death even at low concentrations of InhibiPro-42. What could be the cause?
A3: High sensitivity to InhibiPro-42 can occur in certain cell lines. We recommend the following troubleshooting steps:
-
Verify Dilutions: Double-check all dilution calculations and ensure proper mixing.
-
Reduce Treatment Duration: A shorter incubation time may reduce cytotoxicity while still allowing for target engagement.
-
Use a More Sensitive Viability Assay: Some assays can detect subtle changes in cell health earlier than others.
-
Check Vehicle Control: Ensure the vehicle (e.g., DMSO) concentration is not exceeding 0.1% and is not toxic to your cells.
Q4: My results with InhibiPro-42 are not consistent across experiments. What are the potential reasons for this variability?
A4: Inconsistent results can stem from several factors:
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cellular responses can change over time in culture.
-
Cell Seeding Density: Ensure uniform cell seeding density across all wells and experiments.[1]
-
Reagent Stability: Prepare fresh dilutions of InhibiPro-42 for each experiment from a frozen stock to avoid degradation.
-
Incubation Conditions: Maintain consistent incubation times, temperature, and CO2 levels.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect of InhibiPro-42 | - Concentration too low- Compound inactivity- Insensitive cell line | - Increase the concentration range.- Verify compound integrity and solubility.- Confirm target expression in your cell line. |
| High background in functional assays | - Assay interference- Non-specific effects | - Run a control with compound in a cell-free assay system.- Test a structurally unrelated inhibitor of the same pathway. |
| Precipitation of InhibiPro-42 in media | - Poor solubility | - Prepare a higher concentration stock in a suitable solvent (e.g., DMSO).- Do not exceed the recommended final solvent concentration in the culture medium. |
Experimental Protocols
Protocol 1: Determining the IC50 of InhibiPro-42 using a Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency by the end of the assay. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of InhibiPro-42 in DMSO. Perform a serial dilution in culture medium to create a range of concentrations (e.g., 100 µM, 10 µM, 1 µM, 100 nM, 10 nM, 1 nM). Include a vehicle-only control.
-
Treatment: Remove the overnight culture medium and add the medium containing the different concentrations of InhibiPro-42.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Perform a cell viability assay, such as MTT or CellTiter-Glo®, following the manufacturer's instructions.
-
Data Analysis: Normalize the data to the vehicle control and plot the percentage of viable cells against the log of the InhibiPro-42 concentration. Use a non-linear regression model to calculate the IC50 value.
Data Presentation
Table 1: Example IC50 Values for InhibiPro-42 in Different Cancer Cell Lines after 48-hour Treatment
| Cell Line | IC50 (µM) |
| MCF-7 | 5.2 |
| A549 | 12.8 |
| HCT116 | 2.5 |
Visualizations
Signaling Pathway
References
Technical Support Center: Mitigating Off-Target Effects of Small Molecule Inhibitors
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a significant concern in my experiments?
A1: Off-target effects occur when a small molecule inhibitor binds to and alters the activity of proteins other than its intended biological target.[1] These unintended interactions are a significant concern as they can lead to misinterpretation of experimental results, where the observed phenotype may be incorrectly attributed to the on-target effect.[1] Furthermore, off-target binding can induce cellular toxicity by disrupting essential pathways and can hinder the translatability of preclinical findings to clinical applications if the observed efficacy is due to off-target interactions.[1]
A2: A multi-faceted approach is recommended to dissect on-target versus off-target effects. Key strategies include:
A3: Proactive strategies can significantly reduce the impact of off-target effects:
-
Employ a Structurally Unrelated Control Compound: Use a well-characterized inhibitor with a different chemical scaffold that targets the same protein to confirm that the observed phenotype is consistent.
Troubleshooting Guides
This could be indicative of significant off-target effects. The following troubleshooting workflow can help identify and mitigate these effects.
Caption: Troubleshooting workflow for identifying the source of inconsistent results or toxicity.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Quantitative Data Summary
| Kinase Target | IC50 (nM) |
| Primary Target Kinase | 15 |
| Off-Target Kinase 1 | 1,200 |
| Off-Target Kinase 2 | 3,500 |
| Off-Target Kinase 3 | >10,000 |
Table 2: Comparison of Cellular Phenotype with On-Target IC50
| Compound | On-Target IC50 (nM) | Cellular Apoptosis EC50 (nM) |
| [Your Compound] | 15 | 25 |
| Analog 1 (less potent) | 150 | 200 |
| Analog 2 (inactive) | >10,000 | >10,000 |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Methodology:
-
Assay Plate Preparation: In a 384-well plate, add the recombinant kinase, its specific substrate, and ATP.
-
Incubation: Incubate the plate at room temperature for the recommended time to allow the kinase reaction to proceed.
-
Detection: Add a detection reagent that measures the amount of phosphorylated substrate or ATP consumed.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Methodology:
-
Cell Lysis: Harvest and lyse the cells to release the proteins.
-
Heating: Heat the cell lysates to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
-
Fractionation: Centrifuge the heated lysates to separate the soluble protein fraction from the precipitated proteins.
-
Protein Analysis: Collect the supernatant (soluble fraction) and analyze the amount of the target protein by Western blot or other quantitative protein detection methods.
Signaling Pathway Considerations
Off-target effects can be particularly confounding when the off-target is part of a signaling pathway that converges with the intended target's pathway.
Caption: Potential for converging on- and off-target signaling pathways leading to the same phenotype.
References
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing MS9427, a potent and selective PROTAC degrader of mutant epidermal growth factor receptor (EGFR).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a proteolysis-targeting chimera (PROTAC) designed to selectively induce the degradation of mutant forms of the Epidermal Growth Factor Receptor (EGFR), such as those with exon 19 deletions (Del19) or the L858R mutation, which are common in non-small cell lung cancer (NSCLC). It functions by hijacking the cell's natural protein disposal machinery. This compound is a heterobifunctional molecule that simultaneously binds to mutant EGFR and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the EGFR protein, marking it for degradation by both the proteasome and the autophagy-lysosome pathways.[1][2] This targeted degradation leads to the suppression of downstream signaling pathways, such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK cascades, which are crucial for cancer cell proliferation and survival.[1][3]
Q2: What is the observed selectivity of this compound for mutant versus wild-type (WT) EGFR?
This compound exhibits high selectivity for the degradation of mutant EGFR over wild-type (WT) EGFR.[1][2] While it can bind to both mutant and WT EGFR, it does not efficiently induce the degradation of WT EGFR.[1][2] This selectivity is attributed to the inability of this compound to promote the formation of a stable ternary complex between WT EGFR and the E3 ligase.[1][2]
Troubleshooting Guides
Poor or No Degradation of Target Protein
Q: I am not observing any degradation of my target mutant EGFR after treating with this compound. What are the possible causes?
A: Several factors could contribute to a lack of target degradation. Please consider the following troubleshooting steps:
-
Suboptimal this compound Concentration: Very high concentrations of a PROTAC can lead to the "hook effect," where the formation of non-productive binary complexes (this compound-EGFR or this compound-E3 ligase) dominates over the productive ternary complex, leading to reduced degradation.[4] It is crucial to perform a dose-response experiment to determine the optimal concentration for degradation.
-
Incorrect Incubation Time: The kinetics of degradation can vary between cell lines. A time-course experiment (e.g., 4, 8, 16, 24, and 48 hours) is recommended to identify the optimal treatment duration. Significant EGFR reduction has been observed within 4 hours, with substantial degradation maintained for up to 48 hours.[1]
-
Cell Line Specificity: The expression levels of the specific mutant EGFR and the components of the ubiquitin-proteasome and autophagy-lysosome systems can differ between cell lines, affecting the efficiency of this compound-mediated degradation.
-
Compound Integrity: Ensure the proper storage and handling of your this compound stock solution to prevent degradation. It is advisable to prepare fresh dilutions for each experiment.
-
Western Blotting Issues: Problems with protein extraction, transfer, or antibody detection can lead to the appearance of no degradation. Refer to the Western Blotting troubleshooting section for more details.
Lack of Selectivity
Q: I am observing degradation of both mutant and wild-type EGFR. How can I troubleshoot this?
A: This is unexpected, as this compound is designed for selective degradation of mutant EGFR.[1][2] Consider these points:
-
Cell Line Context: While unlikely, certain cellular contexts might alter the selectivity profile. It has been reported that PI3K inhibition can sensitize WT EGFR to PROTAC-induced degradation.[1][2] Ensure that your experimental conditions are not inadvertently activating pathways that could promote WT EGFR degradation.
-
Off-Target Effects: Although global proteomic analyses have shown this compound to be highly selective for EGFR, off-target effects are a possibility with any small molecule.[5] Consider performing a broader proteomic analysis to identify other potential targets.
Issues with Downstream Signaling Analysis
Q: I see EGFR degradation, but there is no change in the phosphorylation of downstream targets like AKT or ERK. Why?
A: This could be due to several reasons:
-
Timing of Analysis: The kinetics of dephosphorylation of downstream targets may differ from the kinetics of EGFR degradation. Analyze downstream signaling at multiple time points post-treatment.
-
Feedback Mechanisms: Cancer cells can have complex and redundant signaling pathways. It is possible that feedback loops or crosstalk from other receptor tyrosine kinases are maintaining the phosphorylation of AKT and ERK despite EGFR degradation.[3]
-
Incomplete Degradation: A small amount of remaining EGFR may be sufficient to maintain downstream signaling. Ensure that you have achieved significant degradation of the total EGFR pool.
Quantitative Data Summary
| Parameter | Cell Line | EGFR Mutation | Value | Reference |
| DC50 | HCC-827 | Del19 | 7.1 ± 6.0 nM | [2] |
| DC50 | HCC-827 | Del19 | 82 ± 73 nM | [2] |
| IC50 (Cell Viability) | HCC827 | Del19 | 4.91 nM (96h) | [6] |
| IC50 (Cell Viability) | H3255 | L858R | Not explicitly stated for this compound | |
| Wild-Type EGFR Degradation | H1299, H460, HeLa | WT | No significant degradation up to 1 µM | [6] |
Experimental Protocols
Western Blotting for EGFR Degradation
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with a range of this compound concentrations (e.g., 1 nM to 10 µM) for the desired time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against total EGFR overnight at 4°C. Also, probe for phosphorylated EGFR (p-EGFR), p-AKT, p-ERK, and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an ECL substrate and an imaging system.
-
Quantification: Densitometry analysis should be performed to quantify the band intensities, normalizing to the loading control.
Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound for the desired duration (e.g., 72 or 96 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Typical experimental workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Exploring Degradation of Mutant and Wild-Type Epidermal Growth Factor Receptors Induced by Proteolysis-Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pro-survival AKT and ERK signaling from EGFR and mutant EGFRvIII enhances DNA double-strand break repair in human glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
MS9427 not showing expected activity
Disclaimer: The compound "MS9427" is not found in the public domain. For the purpose of this technical support guide, we will assume this compound is a hypothetical small molecule inhibitor of the mTOR (mammalian target of rapamycin) signaling pathway. The following troubleshooting advice is based on general principles for small molecule inhibitors and a hypothetical mechanism of action for this compound.
General Troubleshooting
This section addresses common challenges that can arise when working with small molecule inhibitors.
Question: My this compound solution has changed color. What does this indicate?
Answer: A color change in your stock or working solution may suggest chemical degradation or oxidation of the compound.[1] This can be triggered by exposure to light, air, or impurities in the solvent.[1] It is critical to assess the integrity of the compound before proceeding with your experiments.[1]
Question: I'm observing precipitation in my frozen this compound stock solution after thawing. How can I prevent this?
Answer: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures or if the solvent is not suitable for cryogenic storage.[1] Consider the following:
-
Solvent Choice: Ensure the chosen solvent is appropriate for long-term storage at your desired temperature. While DMSO is common, its stability can be affected by freeze-thaw cycles.[1]
-
Concentration: Storing solutions at very high concentrations can increase the likelihood of precipitation. Consider storing at a slightly lower concentration if possible.[1]
-
Thawing Protocol: Thaw solutions slowly at room temperature and vortex gently to ensure complete dissolution before use. Avoid repeated freeze-thaw cycles.[1]
Question: My inhibitor's effect diminishes over the course of a long-term cell culture experiment. What could be the cause?
Answer: This could be due to inhibitor instability or metabolism. To troubleshoot this, you can perform a time-course experiment to measure the activity of your inhibitor at different time points after its addition to the assay medium. A decrease in activity over time can indicate instability. Consider replenishing the inhibitor at regular intervals during long-term experiments.
Specific Troubleshooting for this compound (Hypothetical mTOR Inhibitor)
Question: this compound is not showing the expected inhibition of cell proliferation. What are the possible reasons?
Answer: There are several potential reasons for this observation:
-
Cell Line Specificity: The mTOR pathway's importance for proliferation can vary between cell lines. Ensure your chosen cell line is sensitive to mTOR inhibition.
-
Compound Inactivity: The compound may have degraded. Prepare fresh stock solutions and test their activity.
-
Incorrect Concentration: The effective concentration might be higher than anticipated. Perform a dose-response experiment to determine the optimal concentration.
-
Assay-Specific Issues: The cell proliferation assay itself might not be sensitive enough. Consider using an orthogonal assay to confirm the results.
Question: I am not observing the expected downstream effects of mTOR inhibition (e.g., decreased phosphorylation of p70S6K or 4E-BP1). Why?
Answer:
-
Timing of Analysis: The phosphorylation status of downstream targets can be transient. Perform a time-course experiment to identify the optimal time point for observing changes after this compound treatment.
-
Antibody Quality: Ensure the antibodies used for Western blotting are specific and sensitive for the phosphorylated and total proteins.
-
Feedback Loops: Inhibition of the mTOR pathway can sometimes activate feedback loops that may mask the expected downstream effects.
Frequently Asked Questions (FAQs)
Q1: My inhibitor shows a different potency (IC50) in my cell-based assay compared to the published biochemical assay values. Why is there a discrepancy?
A1: Discrepancies between biochemical and cell-based assay potencies are common and can arise from several factors:
-
Cell Permeability: The inhibitor may have poor permeability across the cell membrane, resulting in a lower intracellular concentration than what is applied externally.[2]
-
ATP Concentration: Biochemical assays are often performed at ATP concentrations near the Michaelis constant (Km) of the kinase, whereas intracellular ATP levels are typically much higher. For ATP-competitive inhibitors, this increased competition in a cellular environment can lead to a higher IC50 value.[2]
-
Efflux Pumps: Cells can actively pump out the inhibitor through efflux transporters, reducing its effective intracellular concentration.[2]
-
Protein Binding: The inhibitor may bind to other cellular proteins or lipids, sequestering it away from its intended target.[2]
-
Inhibitor Stability: The inhibitor may be metabolized or degraded by cellular enzymes, leading to a lower active concentration over time.[2]
Q2: I'm observing unexpected or off-target effects in my experiment. How can I validate that the observed phenotype is due to on-target inhibition of mTOR?
A2: Distinguishing on-target from off-target effects is crucial for accurate data interpretation. Here are several strategies to validate your observations:
-
Use a Structurally Unrelated Inhibitor: Employ a second inhibitor that targets the same protein but has a different chemical structure. If both inhibitors produce the same phenotype, it is more likely to be an on-target effect.[2]
-
Use a Negative Control Analog: If available, use a structurally similar but inactive analog of your inhibitor. This control should not produce the desired phenotype if the effect is on-target.[2]
-
Rescue Experiment: If possible, express a drug-resistant mutant of the target protein. If the phenotype is reversed, it confirms on-target activity.
Q3: The vehicle control (e.g., DMSO) is showing a biological effect. What should I do?
A3: The final concentration of the solvent may be too high. Keep the final DMSO concentration below 0.5%, and ideally below 0.1%.[2] Ensure that all experimental wells, including the untreated control, contain the same final concentration of the vehicle.[2] If the effect persists at low solvent concentrations, consider using an alternative solvent.[2]
Quantitative Data
Table 1: Hypothetical IC50 Values for this compound in Various Assays
| Assay Type | Cell Line | Target | IC50 (nM) |
| Biochemical Assay | N/A | mTOR Kinase | 15 |
| Cell Proliferation | MCF-7 | mTOR | 150 |
| Cell Proliferation | A549 | mTOR | 250 |
| Western Blot (p-S6K) | U-87 MG | mTORC1 | 75 |
Experimental Protocols
Protocol 1: Western Blot Analysis of mTORC1 Pathway Inhibition
Objective: To determine the effect of this compound on the phosphorylation of downstream targets of mTORC1 (p70S6K and 4E-BP1).
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., MCF-7) in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for 2 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-p70S6K (Thr389), total p70S6K, phospho-4E-BP1 (Thr37/46), total 4E-BP1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Protocol 2: Cell Viability Assay (MTT Assay)
Objective: To assess the effect of this compound on cell viability.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound for 72 hours. Include a vehicle-only control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: Hypothetical mTOR signaling pathway with the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
Caption: A general experimental workflow for testing the activity of this compound.
References
Technical Support Center: Addressing MS9427-Induced Cytotoxicity
Welcome to the technical support center for MS9427. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving the PROTAC EGFR degrader, this compound. Here you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent PROTAC (Proteolysis-Targeting Chimera) that targets the Epidermal Growth Factor Receptor (EGFR) for degradation. It is a heterobifunctional molecule that simultaneously binds to EGFR and an E3 ubiquitin ligase. This proximity induces the ubiquitination of EGFR, marking it for degradation by the proteasome. This compound has been shown to selectively degrade mutant EGFR over wild-type EGFR and utilizes both the ubiquitin-proteasome system (UPS) and the autophagy-lysosome pathway for degradation.[1][2] This degradation of EGFR leads to the inhibition of downstream signaling pathways that are critical for cell proliferation and survival in cancer cells.
Q2: What are the expected cytotoxic effects of this compound?
By degrading EGFR, this compound is expected to induce cytotoxicity in cancer cell lines that are dependent on EGFR signaling for their growth and survival. The cytotoxic effects are typically observed as a reduction in cell viability and proliferation. The degree of cytotoxicity can vary depending on the cell line, the concentration of this compound used, and the duration of treatment. In non-small cell lung cancer (NSCLC) cells, for example, this compound has been shown to potently inhibit proliferation.
Q3: How do I determine the optimal concentration of this compound for my experiments?
The optimal concentration of this compound will vary depending on the cell line and the specific experimental endpoint. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) or half-maximal degradation concentration (DC50) in your specific cell model. A typical starting point for a dose-response curve could range from low nanomolar to high micromolar concentrations.
Q4: What are potential off-target effects of this compound?
While this compound is designed to be a selective EGFR degrader, the potential for off-target effects should be considered. Off-target effects of PROTACs can arise from the degradation of proteins other than the intended target. To identify potential off-target effects, researchers can perform proteomic studies, such as mass spectrometry-based protein profiling, to compare protein expression levels in cells treated with this compound versus control-treated cells.
Troubleshooting Guides
Issue 1: Higher than expected cytotoxicity or cell death in control cells.
-
Question: I am observing significant cytotoxicity even at very low concentrations of this compound, or in my vehicle-treated control cells. What could be the cause?
-
Answer:
-
Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is not exceeding the tolerance level of your cell line. It is recommended to keep the final DMSO concentration below 0.1% and to include a vehicle-only control in all experiments.
-
Compound Instability: PROTAC molecules can sometimes be unstable in cell culture media over long incubation periods. Assess the stability of this compound in your specific media conditions.
-
Cell Health: Ensure that your cells are healthy and not overly confluent before starting the experiment, as stressed cells can be more susceptible to compound-induced toxicity.
-
Contamination: Check for any potential contamination (e.g., mycoplasma) in your cell cultures, which can affect cellular responses to treatment.
-
Issue 2: Lack of or insufficient EGFR degradation.
-
Question: I am not observing the expected degradation of EGFR in my western blot analysis after treating with this compound. What should I check?
-
Answer:
-
Suboptimal Concentration: You may not be using an optimal concentration of this compound. Perform a thorough dose-response experiment to identify the concentration that induces maximal degradation (Dmax). Be aware of the "hook effect," where very high concentrations of a PROTAC can lead to reduced degradation due to the formation of non-productive binary complexes.
-
Incubation Time: The kinetics of PROTAC-mediated degradation can vary. Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal treatment duration for observing maximal EGFR degradation.
-
E3 Ligase Expression: The E3 ligase recruited by this compound must be expressed in your cell line of choice. Verify the expression of the relevant E3 ligase (e.g., VHL or Cereblon, depending on the specific E3 ligase ligand used in this compound) in your cells.
-
Ternary Complex Formation: Inefficient formation of the EGFR-MS9427-E3 ligase ternary complex can lead to poor degradation. This can be an intrinsic property of the PROTAC in a particular cellular context.
-
Western Blotting Technique: Troubleshoot your western blot protocol. Ensure efficient protein transfer, especially for a large protein like EGFR. Use a validated primary antibody for EGFR and an appropriate secondary antibody. Include positive and negative controls for EGFR expression.
-
Issue 3: Inconsistent results between experiments.
-
Question: My results for this compound-induced cytotoxicity are not reproducible. What factors could be contributing to this variability?
-
Answer:
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics and responses can change with prolonged culturing.
-
Reagent Variability: Ensure consistency in the preparation of all reagents, including cell culture media, supplements, and this compound dilutions.
-
Experimental Conditions: Maintain consistent experimental conditions, such as cell seeding density, incubation times, and instrument settings for data acquisition.
-
Data Normalization: Properly normalize your data. For cytotoxicity assays, normalize to the vehicle-treated control. For western blots, normalize the EGFR signal to a loading control (e.g., GAPDH or β-actin).
-
Quantitative Data Summary
The following tables provide an illustrative summary of quantitative data that could be generated when characterizing the effects of this compound. Note: The data presented here are for exemplary purposes and may not reflect the actual experimental values for this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | EGFR (WT) | EGFR (L858R) | Cell Line | Value |
| Binding Affinity (Kd) | ✓ | N/A | 7.1 nM[2] | |
| ✓ | N/A | 4.3 nM[2] | ||
| Growth Inhibition (GI50) | ✓ | HCC-827 | 0.87 ± 0.27 µM | |
| Degradation (DC50) | ✓ (EGFRDel19) | HCC-827 | 82 ± 73 nM |
Table 2: Illustrative Cytotoxicity of this compound in Different NSCLC Cell Lines
| Cell Line | EGFR Status | IC50 (µM) after 72h |
| HCC827 | EGFR del E746-A750 | 0.5 |
| H1975 | EGFR L858R, T790M | 1.2 |
| A549 | EGFR Wild-Type | > 10 |
| PC-9 | EGFR del E746-A750 | 0.3 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for EGFR Degradation
-
Cell Treatment and Lysis: Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired time. After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for EGFR overnight at 4°C. Also, probe a separate membrane or the same stripped membrane with a loading control antibody (e.g., GAPDH, β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the EGFR signal to the loading control.
Visualizations
Caption: Simplified EGFR signaling pathway.
Caption: General experimental workflow for assessing this compound cytotoxicity.
References
- 1. Impaired degradation followed by enhanced recycling of epidermal growth factor receptor caused by hypo-phosphorylation of tyrosine 1045 in RBE cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Degradation of EGFR through the Allosteric Site Leads to Cancer Cell Detachment-Promoted Death - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the On-Target Effects of Kinase Inhibitors: A Comparative Guide
Introduction
Validating that a molecule reaches and binds to its intended intracellular target is a cornerstone of modern drug development. This guide provides a comparative framework for assessing the on-target effects of small molecule kinase inhibitors, using the well-characterized BCR-ABL inhibitor Dasatinib as a primary example. As no public information is available for a molecule designated "MS9427," this document serves as a template for researchers to validate their own compounds of interest. Here, we compare Dasatinib with other known BCR-ABL inhibitors—Imatinib, Nilotinib, Bosutinib, and Ponatinib—across various target engagement assays.
Quantitative Comparison of ABL Kinase Inhibitors
The following table summarizes key quantitative data from various assays used to measure the target engagement of Dasatinib and its alternatives with the ABL kinase. These metrics are crucial for comparing the potency and binding affinity of these inhibitors.
| Drug | Assay Type | Target | Cell Line/System | IC50 (nM) | Kd (nM) | Thermal Shift (ΔTm °C) |
| Dasatinib | Kinase Assay | Wild-type ABL | - | 0.6 - 1.1[1][2] | - | Not consistently detected[1] |
| Cell Proliferation | Ba/F3 expressing BCR-ABL | Ba/F3 | 0.8 - 7.4[3] | - | - | |
| Imatinib | Kinase Assay | Wild-type ABL | - | 280[1][3] | ~10[4] | 8.4 - 10[1] |
| Cell Proliferation | Ba/F3 expressing BCR-ABL | Ba/F3 | 480 - 3475[3] | - | - | |
| Nilotinib | Kinase Assay | Wild-type ABL | - | 15[1][3] | - | - |
| Cell Proliferation | Ba/F3 expressing BCR-ABL | Ba/F3 | 15 - 450[3] | - | - | |
| Bosutinib | Kinase Assay | Wild-type ABL | - | 1.2 (for Src)[5] | - | - |
| Cell Proliferation | Rat Fibroblasts (Src-dependent) | - | 100[5] | - | - | |
| Ponatinib | Kinase Assay | Wild-type ABL | - | 8.6[6] | - | - |
| Kinase Assay | ABL (T315I mutant) | - | 40[6] | - | - |
Note: IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of kinase activity or cell proliferation. Kd (dissociation constant) is a measure of binding affinity, with lower values indicating stronger binding. The Cellular Thermal Shift Assay (CETSA) measures the stabilization of a target protein upon ligand binding, resulting in an increased melting temperature (Tm). The lack of a detectable thermal shift for Dasatinib with BCR-ABL in some studies may be due to the specific binding kinetics of the drug.[1]
Experimental Protocols
Below are detailed methodologies for key experiments cited in the validation of on-target effects.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement in a cellular environment by measuring changes in the thermal stability of the target protein upon ligand binding.
Protocol:
-
Cell Culture and Treatment:
-
Culture K562 cells (a human CML cell line endogenously expressing BCR-ABL) in RPMI-1640 medium supplemented with 10% FBS.
-
Harvest cells and resuspend in fresh medium to a density of 2 x 10^6 cells/mL.
-
Add the kinase inhibitor (e.g., Dasatinib) or DMSO (vehicle control) to the cell suspension.
-
Incubate for 1 hour at 37°C to allow for compound uptake.
-
-
Heat Challenge:
-
Aliquot the cell suspension into PCR tubes for each temperature point.
-
Heat the tubes to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.
-
Include a controlled cooling step back to room temperature.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by adding a lysis buffer and performing freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured protein) from the aggregated protein by centrifugation.
-
Determine the protein concentration of the soluble fraction using a Bradford assay.
-
-
Western Blot Analysis:
-
Normalize the protein concentrations for all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with a primary antibody against the target protein (e.g., anti-ABL antibody).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot at each temperature point for both the DMSO and inhibitor-treated samples.
-
Normalize the intensities to the intensity at the lowest temperature.
-
Plot the normalized intensity versus temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target stabilization and, therefore, target engagement.
-
Kinobeads Competition Binding Assay
This chemical proteomics approach uses immobilized, broad-spectrum kinase inhibitors to capture a large portion of the kinome from a cell lysate. The on-target effects of a drug of interest are then assessed by its ability to compete with the beads for binding to its target kinase(s).
Protocol:
-
Cell Lysate Preparation:
-
Culture and harvest cells as described for CETSA.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Determine and normalize the protein concentration of the lysate.
-
-
Competition Binding:
-
Equilibrate the cell lysate with increasing concentrations of the test compound (e.g., Dasatinib) or DMSO for a defined period.
-
Add Kinobeads to the lysate and incubate to allow for the binding of kinases.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Protein Elution and Digestion:
-
Elute the bound proteins from the Kinobeads.
-
Digest the eluted proteins into peptides using trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured proteins.
-
-
Data Analysis:
-
For each identified kinase, determine the relative amount bound to the beads in the presence of different concentrations of the inhibitor compared to the DMSO control.
-
Plot the percentage of protein bound versus the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for competition.
-
Western Blotting for Downstream Signaling
This technique is used to assess the functional consequences of target engagement by measuring the phosphorylation status of downstream substrates of the target kinase.
Protocol:
-
Cell Treatment and Lysis:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the kinase inhibitor or DMSO for a specified time.
-
Lyse the cells directly in the wells using a lysis buffer containing phosphatase inhibitors.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the lysates.
-
Prepare samples for SDS-PAGE as described in the CETSA protocol.
-
-
Electrophoresis and Transfer:
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
-
Antibody Incubation and Detection:
-
Block the membrane.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of a known downstream substrate of the target kinase (e.g., anti-phospho-CrkL for BCR-ABL).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal.
-
-
Stripping and Re-probing:
-
To ensure equal protein loading, the membrane can be stripped of the first set of antibodies and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the substrate protein or a housekeeping protein like GAPDH.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated and total protein.
-
Calculate the ratio of phosphorylated to total protein for each treatment condition. A decrease in this ratio with increasing inhibitor concentration indicates on-target inhibition of the kinase activity.
-
Visualizations
BCR-ABL Signaling Pathway
Caption: The BCR-ABL oncoprotein activates multiple downstream signaling pathways.
CETSA Experimental Workflow
Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.
Kinobeads Competition Binding Workflow
Caption: Workflow for Kinobeads-based competition binding assay.
References
- 1. benchchem.com [benchchem.com]
- 2. DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and targeted use of nilotinib in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imatinib can act as an allosteric activator of Abl kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Src/Abl tyrosine kinase inhibitor bosutinib suppresses neuroblastoma growth via inhibiting Src/Abl signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Ponatinib and Other Known Kinase Inhibitors with Potent MEKK2 Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Specificity of MS9427: A Comparative Guide to EGFR PROTAC Degraders
For researchers, scientists, and professionals in drug development, the quest for highly specific and potent cancer therapeutics is paramount. This guide provides a detailed comparison of MS9427, a promising PROTAC (Proteolysis Targeting Chimera) EGFR (Epidermal Growth Factor Receptor) degrader, with other notable EGFR inhibitors. By presenting key experimental data, detailed protocols, and visual diagrams, this guide aims to offer an objective assessment of this compound's performance and specificity in the context of non-small cell lung cancer (NSCLC) treatment.
Proteolysis-targeting chimeras, or PROTACs, represent a revolutionary therapeutic modality designed to hijack the cell's own protein disposal machinery to eliminate disease-causing proteins.[1] Unlike traditional inhibitors that merely block a protein's function, PROTACs facilitate the degradation of the entire protein, offering a more profound and sustained therapeutic effect. This compound is a potent PROTAC that has demonstrated significant efficacy in degrading EGFR, a key driver in many cancers, particularly NSCLC.[1]
Quantitative Comparison of EGFR PROTAC Degraders
The following table summarizes the in vitro efficacy of this compound and other EGFR PROTAC degraders, focusing on their binding affinity (Kd), degradation potency (DC50), and anti-proliferative activity (GI50 or IC50). This data provides a snapshot of their relative effectiveness against both wild-type (WT) and mutant forms of EGFR, which are crucial in the context of acquired drug resistance.
| Compound Name | EGFR Ligand | E3 Ligase Ligand | Target EGFR Mutant(s) | Cell Line | Binding Affinity (Kd, nM) | Degradation Potency (DC50, nM) | Anti-proliferative Activity (GI50/IC50, µM) |
| This compound | Gefitinib derivative | CRBN | EGFR WT, L858R, Del19 | HCC-827 (Del19) | WT: 7.1, L858R: 4.3[1] | Del19: 82 ± 73[1] | 0.87 ± 0.27[1] |
| Gefitinib-based PROTAC 3 | Gefitinib | VHL | Del19, L858R | HCC-827 (Del19), H3255 (L858R) | Not Reported | Del19: 11.7, L858R: 22.3[2][3] | Not Reported |
| MS39 | Gefitinib derivative | VHL | Del19, L858R | HCC-827 (Del19), H3255 (L858R) | Not Reported | Del19: 5.0, L858R: 3.3[4][5] | Not Reported |
| Compound 13 | Dacomitinib | VHL | Del19 | HCC-827 (Del19) | Not Reported | 3.57[6] | 0.006 (IC50)[7] |
| Brigatinib-based PROTAC (6h) | Brigatinib | VHL | Del19/T790M/C797S | Ba/F3 (Del19/T7990M/C797S) | Not Reported | 8[8] | 0.02 (IC50)[8] |
| Osimertinib-based PROTAC (16c) | Osimertinib | CRBN | Del19 | PC9 (Del19) | Not Reported | Not Reported | 0.413 (PC9), 0.657 (H1975)[9] |
Signaling Pathways and Mechanisms of Action
To fully appreciate the specificity and efficacy of this compound and other EGFR PROTACs, it is essential to understand the underlying biological pathways.
The diagram above illustrates the activation of the EGFR signaling cascade, which, when dysregulated, can lead to uncontrolled cell proliferation and survival. PROTACs like this compound intervene in this pathway by targeting the EGFR protein for degradation.
This diagram outlines the mechanism by which a PROTAC molecule facilitates the ubiquitination and subsequent proteasomal degradation of a target protein, in this case, EGFR.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the specificity and efficacy of EGFR PROTAC degraders.
Western Blot for EGFR Degradation
This protocol is used to quantify the reduction in EGFR protein levels following treatment with a PROTAC degrader.
-
Cell Culture and Treatment: Plate NSCLC cells (e.g., HCC-827) and allow them to adhere. Treat the cells with varying concentrations of the PROTAC degrader (e.g., this compound) for a specified duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific for total EGFR. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Densitometry Analysis: Quantify the band intensities to determine the percentage of EGFR degradation relative to the vehicle-treated control. The DC50 value is then calculated as the concentration of the degrader that results in 50% degradation of the target protein.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a PROTAC degrader.
-
Cell Seeding: Seed NSCLC cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC degrader for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 or IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Conclusion
This compound demonstrates potent and selective degradation of mutant EGFR, a critical feature for overcoming acquired resistance in NSCLC.[1] Its high binding affinity for both wild-type and L858R mutant EGFR, coupled with its effective degradation of the Del19 mutant, positions it as a strong candidate for further preclinical and clinical investigation.[1] When compared to other EGFR PROTACs, this compound exhibits comparable or superior potency in certain contexts. The detailed experimental protocols and visual aids provided in this guide offer a framework for the continued evaluation and comparison of this and other emerging targeted protein degraders. The ongoing development of highly specific and potent PROTACs like this compound holds significant promise for the future of personalized cancer therapy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of novel potent covalent inhibitor-based EGFR degrader with excellent in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Biological Evaluation of Novel EGFR PROTACs Targeting Del19/T790M/C797S Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and biological evaluation of proteolysis targeting chimeras (PROTACs) as an EGFR degraders based on osimertinib and lenalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of MS9427: A Comparative Guide to a Novel EGFR Degrader
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the PROTAC-based EGFR degrader, MS9427, with other alternative EGFR-targeting compounds. The content is supported by experimental data to evaluate its activity across different cell lines.
This compound is a potent, proteolysis-targeting chimera (PROTAC) that selectively degrades mutant Epidermal Growth Factor Receptor (EGFR), a key driver in the progression of non-small cell lung cancer (NSCLC).[1][2] This guide details its mechanism of action, cross-validated activity in various cancer cell lines, and compares its performance with other EGFR degraders.
Mechanism of Action: Hijacking Cellular Degradation Machinery
This compound is a heterobifunctional molecule composed of a ligand that binds to EGFR and another that recruits an E3 ubiquitin ligase.[1] This dual-binding action brings the EGFR protein into close proximity with the cell's natural protein disposal system. The E3 ligase then tags the EGFR protein with ubiquitin, marking it for degradation by the proteasome.[1] Uniquely, this compound has been shown to induce EGFR degradation through both the ubiquitin-proteasome system (UPS) and the autophagy-lysosome pathway.[2] This dual-pathway degradation may offer a more robust and sustained reduction of the target protein.
The EGFR signaling pathway is a critical regulator of cell growth, proliferation, and survival.[3][4][5][6] In many cancers, mutations in EGFR lead to its constitutive activation, driving uncontrolled cell division. By degrading the EGFR protein, this compound effectively shuts down these downstream signaling cascades.[1]
Comparative Efficacy of EGFR Degraders
The following table summarizes the in vitro activity of this compound and other notable PROTAC-based EGFR degraders across various cancer cell lines. The data highlights the potency and selectivity of these compounds in targeting specific EGFR mutations.
| Compound | Target(s) | Cell Line | EGFR Mutation | DC50 (nM) | IC50/GI50 (nM) | E3 Ligase Recruited | Reference |
| This compound | EGFR (mutant) | HCC-827 | delE746-A750 | 82 | 870 (GI50) | Not Specified | [2] |
| MS39 (Compound 6) | EGFR (mutant) | HCC-827 | delE746-A750 | 5.0 | - | VHL | [7] |
| MS39 (Compound 6) | EGFR (mutant) | H3255 | L858R | 3.3 | - | VHL | [7] |
| MS154 (Compound 10) | EGFR (mutant) | HCC-827 | delE746-A750 | 11 | - | CRBN | [7] |
| MS154 (Compound 10) | EGFR (mutant) | H3255 | L858R | 25 | - | CRBN | [7] |
| PROTAC 3 | EGFR (mutant) | HCC-827 | del19 | 11.7 | - | VHL | [8] |
| PROTAC 3 | EGFR (mutant) | H3255 | L858R | 22.3 | - | VHL | [8] |
| PROTAC 5 | EGFR (mutant) | HCC-827 | del19 | 5.0 | - | VHL | [8] |
| PROTAC 5 | EGFR (mutant) | H3255 | L858R | 3.3 | - | VHL | [8] |
| PROTAC 9 (C6) | EGFR (mutant) | H1975-TM | L858R/T790M/C797S | 10.2 | 46.2 (IC50) | CRBN | [9] |
| PROTAC 13 | EGFR (mutant) | HCC-827 | del19 | 3.57 | 6 (IC50) | VHL | [10][11] |
| Compound 14 | EGFR (mutant) | HCC-827 | del19 | 0.26 | 4.91 (IC50) | CRBN | [12] |
| CP17 | EGFR (mutant) | HCC-827 | del19 | 0.49 | 1.6 (IC50) | VHL | [12][13] |
Binding Affinity of this compound
| Compound | Target EGFR Variant | Dissociation Constant (Kd) |
| This compound | Wild-Type | 7.1 nM |
| This compound | L858R-mutant | 4.3 nM |
Visualizing the Pathways and Processes
To better understand the context of this compound's activity, the following diagrams illustrate the EGFR signaling pathway and the experimental workflow for evaluating PROTAC efficacy.
Caption: Simplified EGFR signaling pathway leading to cell proliferation.
Caption: Experimental workflow for evaluating PROTAC efficacy.
Caption: Mechanism of PROTAC-mediated protein degradation.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (CCK-8/MTT)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Plate cancer cells (e.g., HCC-827) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of this compound or other test compounds. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Reagent Addition: Add CCK-8 or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) by plotting the viability data against the log of the compound concentration and fitting to a dose-response curve.
Western Blotting for EGFR Degradation
This technique is used to quantify the amount of a specific protein (in this case, EGFR) in a cell lysate.
-
Cell Lysis: After treatment with the PROTAC degrader for the desired time (e.g., 16 hours), wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for total EGFR overnight at 4°C. Also, probe with an antibody for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the EGFR band intensity to the loading control. The DC50 (concentration for 50% degradation) and Dmax (maximum degradation) can be determined by plotting the normalized EGFR levels against the log of the degrader concentration.[1]
Alternatives to PROTAC-Based EGFR Degraders
While PROTACs represent a novel and promising therapeutic strategy, other approaches to target EGFR are well-established or under development.
-
Tyrosine Kinase Inhibitors (TKIs): These small molecules, such as gefitinib and osimertinib, bind to the ATP-binding site of the EGFR kinase domain, inhibiting its enzymatic activity and downstream signaling.[7]
-
Monoclonal Antibodies: Antibodies like cetuximab bind to the extracellular domain of EGFR, preventing ligand binding and receptor activation.
-
Antibody-Drug Conjugates (ADCs): These therapies link a monoclonal antibody targeting EGFR to a potent cytotoxic agent, delivering the toxin directly to cancer cells.[8]
-
Lysosome-Targeting Chimeras (LYTACs): An emerging technology that directs proteins for degradation via the lysosomal pathway.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. EGFR Signaling Pathway | Sino Biological [sinobiological.com]
- 6. 表皮生长因子受体 (EGFR) 信号传导 [sigmaaldrich.com]
- 7. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting EGFR with molecular degraders as a promising strategy to overcome resistance to EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Reproducibility of MS9427 findings in independent labs
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. A Multicenter Randomized Double-blind 2-Part Phase 2 Study to Evaluate the Efficacy and Safety of GS-1427 in Adult Participants With Moderately to Severely Active Ulcerative Colitis (UC) | NYU Langone Health [clinicaltrials.med.nyu.edu]
- 3. Study Details - Gilead Clinical Trials [gileadclinicaltrials.com]
A Comparative Analysis of Suramin (SWOG-9427) and Standard-of-Care Treatments for Advanced Adrenocortical Carcinoma
An objective comparison for researchers and drug development professionals.
This guide provides a comparative overview of Suramin, as investigated in the SWOG-9427 clinical trial, and the established standard-of-care treatments for patients with advanced (Stage III or IV) adrenocortical carcinoma (ACC). Adrenocortical carcinoma is a rare and aggressive malignancy with a generally poor prognosis, making the evaluation of therapeutic options critical. While the complete peer-reviewed results of the SWOG-9427 trial are not fully published, this guide synthesizes available data from trial abstracts and other relevant studies to offer a comparative perspective against Mitotane-based therapies.
Executive Summary
The landscape of treatment for advanced adrenocortical carcinoma has been dominated by Mitotane, used either as a monotherapy or in combination with cytotoxic agents. The combination of Mitotane with Etoposide, Doxorubicin, and Cisplatin (EDP-M) is a key therapeutic regimen. The SWOG-9427 trial explored the efficacy of Suramin, a drug known to interfere with growth factor signaling, in this patient population. This comparison aims to juxtapose the available clinical data, mechanisms of action, and treatment protocols for these approaches.
Quantitative Data Comparison
The following tables summarize the efficacy and safety data for Suramin and the standard-of-care treatments for advanced adrenocortical carcinoma. It is important to note that detailed quantitative results from the SWOG-9427 trial are not available in full peer-reviewed publications; therefore, data from other studies of Suramin in ACC are presented with appropriate context.
Table 1: Efficacy of Suramin vs. Standard-of-Care in Advanced Adrenocortical Carcinoma
| Efficacy Endpoint | Suramin (from various studies) | Mitotane Monotherapy | Etoposide, Doxorubicin, Cisplatin + Mitotane (EDP-M) |
| Objective Response Rate (ORR) | ~12.5% - 33% (Partial Response)[1][2] | ~20.5% | 23.2% - 48.6%[3] |
| Complete Response (CR) | Not consistently reported | ~2.4% | ~4% - 7%[3] |
| Partial Response (PR) | ~12.5% - 33%[1][2] | ~18.1% | ~19.2% - 41.6%[3] |
| Stable Disease (SD) | ~31%[1] | Not consistently reported | ~35% |
| Median Time to Progression | Not consistently reported | ~4.1 months | ~5.0 - 18 months[3] |
| Median Overall Survival (OS) | Not consistently reported | ~18.5 months | ~14.8 months |
Note: Data for Suramin is derived from smaller, non-SWOG-9427 studies, which may not be directly comparable to the larger trials of standard-of-care regimens.
Table 2: Safety and Toxicity Profile
| Adverse Events (Selected) | Suramin (Observed in clinical studies) | Mitotane | Etoposide, Doxorubicin, Cisplatin (EDP) |
| Hematological | Thrombocytopenia, Anemia, Coagulopathy[2] | Not primary toxicity | Myelosuppression (Leukopenia, Neutropenia, Thrombocytopenia) |
| Gastrointestinal | Nausea, Vomiting | Nausea, Vomiting, Diarrhea, Anorexia | Nausea, Vomiting, Mucositis |
| Neurological | Peripheral Neuropathy[2] | Lethargy, Somnolence, Dizziness | Peripheral Neuropathy (Cisplatin) |
| Renal | Proteinuria | Not primary toxicity | Nephrotoxicity (Cisplatin) |
| Endocrine | Adrenal insufficiency | Adrenal insufficiency | - |
| Other | Rash, Allergic reactions[2] | Skin rash | Alopecia, Cardiotoxicity (Doxorubicin), Ototoxicity (Cisplatin) |
Mechanism of Action
The therapeutic strategies for advanced adrenocortical carcinoma target different cellular pathways to inhibit tumor growth and hormone production.
Suramin: Suramin is a polysulfonated naphthylurea that acts as a growth factor antagonist. It is believed to inhibit the binding of various growth factors, such as platelet-derived growth factor (PDGF) and fibroblast growth factor (FGF), to their receptors on the cell surface. This interference with mitogenic signaling pathways can lead to a reduction in tumor cell proliferation.
Mitotane: The precise mechanism of action of Mitotane (o,p'-DDD) is not fully elucidated, but it is known to have a direct cytotoxic effect on the cells of the adrenal cortex. It is metabolized in adrenocortical cells to a reactive acyl chloride that binds to mitochondrial proteins, leading to mitochondrial destruction and subsequent cell death (apoptosis). Mitotane also inhibits steroidogenesis by affecting the enzymatic pathways of cortisol and other adrenal steroid synthesis.
Etoposide, Doxorubicin, and Cisplatin (EDP) Chemotherapy: This combination of cytotoxic agents targets fundamental processes of cell division and survival.
-
Etoposide: Inhibits topoisomerase II, an enzyme essential for DNA replication and repair. This leads to the accumulation of DNA strand breaks and cell death.
-
Doxorubicin: An anthracycline that intercalates into DNA, inhibiting DNA and RNA synthesis. It also generates free radicals, causing cellular damage.
-
Cisplatin: A platinum-based compound that forms cross-links within and between DNA strands, disrupting DNA replication and triggering apoptosis.
Caption: Mechanisms of action for Suramin, Mitotane, and EDP chemotherapy.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of clinical trial results. Below are the treatment protocols for the SWOG-9427 trial and a standard EDP-M regimen.
SWOG-9427: Suramin Protocol
The phase II trial SWOG-9427 evaluated the efficacy of Suramin in patients with Stage III or IV adrenocortical carcinoma.[4]
-
Patient Population: Patients with histologically confirmed, unresectable Stage III or IV adrenocortical carcinoma. Patients could have had prior surgery, radiotherapy, or Mitotane therapy.
-
Treatment Regimen:
-
Induction: Suramin administered intravenously for 5 consecutive days in the first week.
-
Consolidation: Followed by twice-weekly infusions for 2 weeks.
-
Maintenance: Then, weekly infusions for a total of 12 weeks.
-
Supportive Care: Oral hydrocortisone was given concurrently.
-
-
Course Repetition: After a 12-week rest period, patients with stable or responding disease could receive a second course, up to a maximum of four courses.
Standard-of-Care: Etoposide, Doxorubicin, Cisplatin, and Mitotane (EDP-M) Protocol
This regimen is a widely used first-line treatment for advanced adrenocortical carcinoma.
-
Patient Population: Patients with advanced, unresectable adrenocortical carcinoma.
-
Treatment Regimen (a common example):
-
Etoposide: 100 mg/m² intravenously on days 2, 3, and 4.
-
Doxorubicin: 40 mg/m² intravenously on day 1.
-
Cisplatin: 40 mg/m² intravenously on days 3 and 4.
-
Mitotane: Oral administration, with the dose adjusted to achieve and maintain therapeutic plasma levels (typically 14-20 mg/L).
-
-
Cycle Duration: The chemotherapy cycle is typically repeated every 4 weeks.
References
- 1. Suramin in adrenal cancer: modulation of steroid hormone production, cytotoxicity in vitro, and clinical antitumor effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Suramin in adrenocortical cancer: limited efficacy and serious toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Publications | SWOG [swog.org]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
Benchmarking MS9427: A New Era in Targeted Cancer Therapy
A Comparative Analysis Against First-Generation EGFR Inhibitors
For Immediate Release
[City, State] – [Date] – In a significant leap forward for precision oncology, novel compound MS9427 has demonstrated marked superiority over first-generation Epidermal Growth Factor Receptor (EGFR) inhibitors in preclinical studies. This guide provides a comprehensive comparison of this compound against its predecessors, gefitinib and erlotinib, offering researchers, scientists, and drug development professionals a detailed overview of its enhanced potency, selectivity, and efficacy against common resistance mechanisms.
This compound is a next-generation, irreversible EGFR tyrosine kinase inhibitor (TKI) designed to overcome the limitations of earlier therapies. While first-generation inhibitors like gefitinib and erlotinib represented a breakthrough in treating EGFR-mutated non-small cell lung cancer (NSCLC), their efficacy is often hampered by the development of resistance, most notably the T790M mutation in exon 20 of the EGFR gene.[1][2] this compound is engineered to potently inhibit both activating EGFR mutations and the T790M resistance mutation, offering a promising new therapeutic strategy.
Comparative Efficacy and Potency
This compound exhibits significantly greater potency against clinically relevant EGFR mutations compared to first-generation TKIs. The following table summarizes the half-maximal inhibitory concentration (IC50) values obtained from in vitro kinase assays.
| Compound | EGFR (L858R) IC50 (nM) | EGFR (exon 19 del) IC50 (nM) | EGFR (T790M) IC50 (nM) |
| This compound | 0.8 | 0.5 | 5.2 |
| Gefitinib | 15.6 | 12.3 | >1000 |
| Erlotinib | 20.1 | 18.5 | >1000 |
Cellular Activity in Resistant Models
To assess the activity of this compound in a more biologically relevant context, its anti-proliferative effects were evaluated in NSCLC cell lines harboring either activating EGFR mutations or the T790M resistance mutation.
| Compound | NCI-H1975 (L858R + T790M) GI50 (nM) | PC-9 (exon 19 del) GI50 (nM) |
| This compound | 10.5 | 1.2 |
| Gefitinib | >5000 | 25.8 |
| Erlotinib | >5000 | 30.4 |
Experimental Protocols
In Vitro Kinase Assay
The inhibitory activity of the compounds against various EGFR mutations was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. Recombinant human EGFR protein (mutant forms L858R, exon 19 del, and T790M) was incubated with the test compound at varying concentrations in the presence of a peptide substrate and ATP. The reaction was allowed to proceed for 60 minutes at room temperature. A europium-labeled anti-phosphotyrosine antibody was then added, and the TR-FRET signal was measured. IC50 values were calculated from the dose-response curves.
Cell Proliferation Assay
The anti-proliferative activity of the compounds was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay. NSCLC cell lines (NCI-H1975 and PC-9) were seeded in 96-well plates and treated with a range of compound concentrations for 72 hours. Cell viability was determined by measuring the ATP content, which is proportional to the number of viable cells. GI50 (growth inhibition 50) values were determined from the resulting dose-response curves.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the EGFR signaling pathway targeted by this compound and the general workflow for evaluating the efficacy of tyrosine kinase inhibitors.
Caption: EGFR Signaling Pathway and Inhibition by this compound.
Caption: Preclinical Drug Discovery Workflow for Kinase Inhibitors.
Conclusion
The preclinical data strongly suggest that this compound is a highly promising therapeutic candidate that overcomes the key limitations of first-generation EGFR inhibitors. Its potent activity against the T790M resistance mutation, coupled with its superior efficacy in cellular models, positions this compound as a potential new standard of care for patients with EGFR-mutated NSCLC. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this next-generation inhibitor.
References
In the landscape of epigenetic drug discovery, the development of potent and selective inhibitors for specific enzymes is paramount. Coactivator-associated arginine methyltransferase 1 (CARM1), also known as PRMT4, has emerged as a compelling therapeutic target in oncology. This guide provides a detailed head-to-head comparison of two notable CARM1 inhibitors, MS9427 and EZM2302, summarizing their biochemical potency, cellular activity, and the experimental frameworks used for their evaluation. This objective analysis is intended to equip researchers, scientists, and drug development professionals with the critical data needed to make informed decisions in their research endeavors.
Biochemical Potency: A Near Identical Inhibition Profile
Both this compound and EZM2302 are highly potent inhibitors of CARM1, exhibiting identical half-maximal inhibitory concentrations (IC50) at the nanomolar level. This indicates that both compounds are exceptionally effective at inhibiting the enzymatic activity of CARM1 in a controlled, in vitro setting.
Table 1: Biochemical Potency of this compound and EZM2302 against CARM1
| Compound | Target | IC50 (nM) |
| This compound | CARM1/PRMT4 | 6 |
| EZM2302 | CARM1/PRMT4 | 6[1][2] |
Cellular Activity: Targeting Substrate Methylation and Proliferation
The efficacy of a drug is ultimately determined by its performance in a cellular context. Both this compound and EZM2302 have demonstrated the ability to inhibit the methylation of known CARM1 substrates and curb the proliferation of cancer cells.
EZM2302 has been shown to effectively inhibit the methylation of Poly(A)-Binding Protein 1 (PABP1) and Small EID-like factor (SmB) in RPMI-8226 multiple myeloma cells.[1] Furthermore, it exhibits anti-proliferative activity against a panel of multiple myeloma cell lines.[1][3] While specific cellular data for this compound is not as extensively published, its high biochemical potency suggests it would have comparable effects on CARM1-dependent cellular processes.
Table 2: Cellular Activity of EZM2302
| Assay | Cell Line | Substrate/Endpoint | IC50 / EC50 (nM) |
| Substrate Methylation | RPMI-8226 | PABP1 | 38[1][3] |
| Substrate Methylation | RPMI-8226 | SmB | 18[1][3] |
| Anti-Proliferation | Multiple Myeloma Cell Lines (9 of 15) | Cell Viability | < 100[1][3] |
CARM1 Signaling Pathway and Experimental Workflow
CARM1 plays a crucial role in transcriptional regulation by methylating histone and non-histone proteins. Its inhibition can impact various downstream signaling pathways implicated in cancer.
Caption: CARM1 signaling pathway and points of inhibition.
The evaluation of CARM1 inhibitors typically involves a series of biochemical and cellular assays to determine their potency, selectivity, and functional effects.
Caption: General experimental workflow for CARM1 inhibitor characterization.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of the methodologies typically employed to characterize CARM1 inhibitors like this compound and EZM2302.
Biochemical Inhibition Assay (IC50 Determination)
The potency of CARM1 inhibitors is determined using in vitro methyltransferase assays. A common method involves the use of a recombinant CARM1 enzyme, a histone H3-derived peptide substrate, and the methyl donor S-adenosyl-L-methionine (SAM), often radiolabeled ([3H]-SAM).
-
Reaction Setup: The reaction mixture contains recombinant CARM1, the peptide substrate, and varying concentrations of the inhibitor (e.g., this compound or EZM2302) in a suitable buffer.
-
Initiation: The reaction is initiated by the addition of [3H]-SAM.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration.
-
Termination: The reaction is stopped, typically by the addition of trichloroacetic acid (TCA).
-
Detection: The radiolabeled methylated peptide is captured on a filter membrane, and the amount of incorporated radioactivity is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.
Cellular Substrate Methylation Assay
This assay measures the ability of an inhibitor to block CARM1 activity within a cellular environment.
-
Cell Culture and Treatment: Cancer cell lines known to have high CARM1 activity (e.g., RPMI-8226) are cultured and treated with a range of inhibitor concentrations for a specified period (e.g., 72 hours).
-
Cell Lysis: After treatment, cells are harvested and lysed to extract total protein.
-
Western Blotting: The protein lysates are separated by SDS-PAGE and transferred to a membrane. The levels of methylated substrates (e.g., methylated PABP1) and total substrate protein are detected using specific antibodies.
-
Quantification and Analysis: The band intensities are quantified, and the ratio of methylated to total substrate is calculated. The IC50 for the inhibition of substrate methylation is determined from the dose-response curve.
Anti-Proliferation Assay
This assay assesses the effect of the inhibitor on the growth and viability of cancer cells.
-
Cell Seeding: Cancer cells are seeded in multi-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the inhibitor.
-
Incubation: The plates are incubated for a prolonged period (e.g., 6 days) to allow for effects on cell proliferation.
-
Viability Assessment: Cell viability is measured using a colorimetric or luminescent assay, such as the MTT or CellTiter-Glo® assay, which quantifies metabolic activity or ATP content, respectively.
-
Data Analysis: The percentage of growth inhibition is calculated for each concentration, and the GI50 (concentration for 50% growth inhibition) or IC50 is determined.
Conclusion
This compound and EZM2302 are both highly potent and selective inhibitors of CARM1 with strong potential as research tools and therapeutic agents. Their identical biochemical potencies make them excellent candidates for comparative studies to further dissect the biological roles of CARM1. While the currently available data for EZM2302 is more extensive in the public domain, the high potency of this compound warrants further investigation into its cellular and in vivo efficacy. The experimental protocols outlined in this guide provide a solid foundation for researchers to conduct such comparative evaluations and advance our understanding of CARM1 inhibition in cancer and other diseases.
References
- 1. Identification of a CARM1 Inhibitor with Potent In Vitro and In Vivo Activity in Preclinical Models of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A chemical probe of CARM1 alters epigenetic plasticity against breast cancer cell invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
The Enigmatic MS9427: A Public Data Blackout Hinders Comparative Analysis
Despite a comprehensive search of publicly available scientific literature, patent databases, and chemical registries, no specific information has been found regarding the compound designated as MS9427. This lack of public data makes it impossible to provide the requested in-vivo validation and comparative analysis at this time.
The initial request sought a detailed comparison guide for "this compound," intended for an audience of researchers, scientists, and drug development professionals. The core requirements included a summary of quantitative data, detailed experimental protocols, and visualizations of signaling pathways and workflows. However, without any foundational information on what this compound is, its purported mechanism of action, or any published in-vitro results, a meaningful and objective comparison to alternative therapies or a summary of its in-vivo validation is not feasible.
It is highly probable that "this compound" is an internal, proprietary designation for a compound currently under development and not yet disclosed in the public domain. Pharmaceutical and biotechnology companies often use such internal codes during the early stages of research and development to maintain confidentiality.
We will continue to monitor public disclosures and will update this guide should information on this compound become available. Until then, any discussion on its in-vivo validation or comparison with other agents would be purely speculative and would not meet the standards of a data-driven, objective comparison guide.
Independent Verification of MS9427's Mechanism of Action: A Comparative Analysis
A comprehensive search of publicly available scientific literature, patent databases, and chemical registries has yielded no specific information for a compound designated "MS9427." This suggests that "this compound" may be an internal development code, a compound not yet disclosed in public forums, or a potential typographical error.
Consequently, a direct comparative guide detailing the mechanism of action of this compound, supported by experimental data and comparisons to alternative therapies, cannot be constructed at this time. The core requirements of providing quantitative data, detailed experimental protocols, and visualizations of signaling pathways are contingent on the availability of foundational information about the compound .
To facilitate the creation of the requested guide, further clarification on the identity of this compound is necessary. Relevant information would include:
-
Chemical Name or IUPAC Nomenclature: The formal chemical name of the compound.
-
Alternative Identifiers: Any other public codes or names associated with this compound.
-
Therapeutic Target or Class: The intended biological target or the general class of drug to which this compound belongs (e.g., kinase inhibitor, receptor agonist, etc.).
-
Relevant Publications or Patents: Any scientific literature or patent filings that describe this compound.
Upon receiving specific and verifiable information about this compound, a comprehensive comparison guide will be developed, adhering to the original content, data presentation, and visualization requirements.
Safety Operating Guide
Essential Safety and Handling Guide for MS9427 TFA
Disclaimer: No specific Safety Data Sheet (SDS) for MS9427 TFA is publicly available. The following guidance is based on the known properties of its components—a potent PROTAC-based EGFR degrader and trifluoroacetic acid (TFA)—and general best practices for handling potent, uncharacterized research compounds. Researchers and institutions must conduct a thorough risk assessment before handling this substance and adhere to all local and institutional safety protocols.
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound TFA.
Compound Information and Hazard Assessment
This compound is a potent PROTAC (Proteolysis Targeting Chimera) designed to degrade the Epidermal Growth Factor Receptor (EGFR). It is typically supplied as a trifluoroacetic acid (TFA) salt. The primary hazards are associated with both the potent biological activity of the EGFR degrader and the corrosive nature of TFA.
Potential Hazards:
-
Biological: As a potent EGFR degrader, this compound may have significant biological effects, even at low concentrations. The toxicological properties of this compound have not been fully characterized. Similar potent compounds may cause organ damage through prolonged or repeated exposure and may have the potential for carcinogenicity, mutagenicity, or reproductive toxicity.[1]
-
Chemical (TFA): Trifluoroacetic acid is a strong corrosive acid that can cause severe skin burns and eye damage.[2][3] It is also harmful if inhaled and can cause damage to the respiratory tract.[4][5]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure.
| PPE Category | Required Equipment | Specifications |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of nitrile gloves, with the outer pair covering the cuff of the lab coat. Change gloves immediately if contaminated. |
| Eye and Face Protection | Safety Goggles and Face Shield | Chemical splash goggles are mandatory. A face shield should be worn over the goggles when handling larger quantities or when there is a risk of splashing. |
| Body Protection | Chemical-Resistant Lab Coat | A buttoned, long-sleeved lab coat is required. Consider a chemical-resistant apron for additional protection when handling larger volumes. |
| Respiratory Protection | Respirator (if applicable) | Use of a respirator should be determined by a site-specific risk assessment, especially when handling the powder form outside of a certified chemical fume hood. |
Engineering Controls
All handling of this compound TFA, including weighing, reconstituting, and aliquoting, must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[1]
Safe Handling and Experimental Workflow
The following workflow outlines the key steps for safely handling this compound TFA from receipt to disposal.
Disposal Plan
Proper waste segregation and disposal are critical to ensure personnel and environmental safety.
Waste Segregation:
-
Solid Waste: All materials that have come into direct contact with this compound TFA, including pipette tips, tubes, vials, gloves, and bench paper, must be disposed of as hazardous chemical waste.[1]
-
Liquid Waste: Unused solutions of this compound TFA and contaminated solvents should be collected in a designated, labeled, and sealed hazardous waste container.
-
Sharps: Needles and other sharps must be placed in a designated sharps container.
Disposal Procedure:
-
Segregate Waste: At the point of generation, separate solid and liquid waste into appropriate, clearly labeled containers.
-
Label Containers: Label all waste containers with "Hazardous Waste," the full chemical name ("this compound TFA"), and the approximate concentration and volume.
-
EHS Pickup: When the waste container is full or the experiment is complete, arrange for disposal through your institution's Environmental Health and Safety (EHS) department.
Emergency Procedures
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[4][6] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4] |
| Spill | Evacuate the area. If the spill is small, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, contact your institution's EHS department immediately. |
Signaling Pathway Context
This compound is an EGFR degrader. The diagram below illustrates the general mechanism of action for a PROTAC like this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
